molecular formula C12H10BrNO B3149641 3-Bromo-5-(3-methoxyphenyl)pyridine CAS No. 675590-10-0

3-Bromo-5-(3-methoxyphenyl)pyridine

Cat. No.: B3149641
CAS No.: 675590-10-0
M. Wt: 264.12 g/mol
InChI Key: LOUJXUAPVIYRNE-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-5-(3-methoxyphenyl)pyridine is 262.99458 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-(3-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(3-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(3-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUJXUAPVIYRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680638
Record name 3-Bromo-5-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-10-0
Record name 3-Bromo-5-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(3-methoxyphenyl)pyridine: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its inherent electronic properties, including its polarity and capacity for hydrogen bonding, render it a "privileged scaffold" frequently integrated into the architecture of numerous FDA-approved pharmaceuticals.[2] Pyridine derivatives exhibit a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[2] The strategic functionalization of the pyridine ring with halogens, such as bromine, significantly enhances its synthetic utility, transforming it into a versatile intermediate for sophisticated molecular construction.[2] This guide provides a comprehensive technical overview of 3-Bromo-5-(3-methoxyphenyl)pyridine, a key building block in the synthesis of complex, biologically active molecules.

Chemical Structure and Physicochemical Properties

3-Bromo-5-(3-methoxyphenyl)pyridine is a bi-aryl compound featuring a pyridine ring substituted with a bromine atom at the 3-position and a 3-methoxyphenyl group at the 5-position. This unique arrangement of functional groups dictates its reactivity and potential applications.

PropertyValueSource
CAS Number 675590-10-0ChemScene
Molecular Formula C₁₂H₁₀BrNOChemScene
Molecular Weight 264.12 g/mol ChemScene
Appearance Yellow to white solidIntranet CSIC
Purity ≥98%ChemScene
Storage Sealed in dry, 2-8°CChemScene
SMILES COC1=CC=CC(=C1)C2=CC(=CN=C2)BrChemScene
InChI Key LOUJXUAPVIYRNE-UHFFFAOYSA-NBenchchem

Spectroscopic Characterization

While extensive experimental data for 3-Bromo-5-(3-methoxyphenyl)pyridine is not widely published, its spectroscopic features can be predicted based on its structural components.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for the protons on both the pyridine and phenyl rings. The pyridine protons will likely appear in the downfield aromatic region due to the electron-withdrawing nature of the nitrogen atom. A distinct singlet for the methoxy group protons is expected around 3.8 ppm.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit twelve unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons bonded to bromine and nitrogen will be characteristic.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity for the molecular ion and any fragments containing bromine.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-O stretching of the methoxy group.[1]

Synthesis of 3-Bromo-5-(3-methoxyphenyl)pyridine: A Strategic Approach

The synthesis of 3-Bromo-5-(3-methoxyphenyl)pyridine is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and typically proceeds under mild conditions.[3] A plausible and efficient synthetic route involves the mono-arylation of 3,5-dibromopyridine with (3-methoxyphenyl)boronic acid. The differential reactivity of the bromine atoms on the pyridine ring can be leveraged to achieve selective mono-substitution.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 3,5-Dibromopyridine

  • (3-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq.), (3-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-5-(3-methoxyphenyl)pyridine.

Synthesis_Workflow reagents 3,5-Dibromopyridine (3-methoxyphenyl)boronic acid K₂CO₃ reaction Suzuki-Miyaura Coupling (Reflux, 2-4h) reagents->reaction catalyst Pd(OAc)₂ PPh₃ catalyst->reaction solvent 1,4-Dioxane / H₂O solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Bromo-5-(3-methoxyphenyl)pyridine purification->product Drug_Discovery_Logic start 3-Bromo-5-(3-methoxyphenyl)pyridine coupling Further Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Library of Novel Derivatives coupling->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Preclinical Candidate lead->candidate

Sources

Characterization and Synthetic Utility of CAS 675590-10-0: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter scaffolds that serve as critical inflection points in complex synthetic routes. 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0) is one such privileged building block. Characterized by an electron-deficient pyridine core, a reactive C3-bromide, and an electron-donating methoxyphenyl group at the C5-position, this molecule offers a highly tunable electronic architecture. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-proven, self-validating protocols for utilizing this compound in advanced cross-coupling methodologies and drug development pipelines.

Physicochemical Profiling & Electronic Architecture

Understanding the intrinsic electronic distribution of CAS 675590-10-0 is fundamental to predicting its reactivity. The molecule operates as an electronic "push-pull" system. The Highest Occupied Molecular Orbital (HOMO) is heavily localized over the electron-rich 3-methoxyphenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-withdrawing pyridine ring[1]. This LUMO localization drastically lowers the activation energy required for the oxidative addition of transition metals (e.g., Palladium) into the C-Br bond, making it an exceptionally reactive electrophile in cross-coupling paradigms.

Table 1: Physicochemical Specifications
PropertyValueAnalytical Significance
CAS Number 675590-10-0Unique registry identifier for procurement and tracking.
Chemical Name 3-Bromo-5-(3-methoxyphenyl)pyridineDefines the exact regiochemistry of the biaryl system.
Molecular Formula C₁₂H₁₀BrNOCritical for mass spectrometry (Exact Mass: 263.00).
Molecular Weight 264.12 g/mol Required for precise stoichiometric calculations.
SMILES COC1=CC=CC(=C1)C2=CC(=CN=C2)BrUtilized for in silico modeling and docking studies.
InChI Key LOUJXUAPVIYRNE-UHFFFAOYSA-NStandardized structural hash for database cross-referencing[2].
Commercial Purity ≥95%Minimum threshold required to prevent catalyst poisoning.

Mechanistic Reactivity & Pathway Dynamics

The synthetic utility of CAS 675590-10-0 is dictated by the differential reactivity of its functional groups. The methoxyphenyl group provides steric shielding and directs electrophilic substitution, while the C3-bromine is primed for carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation[1].

Because the pyridine ring is electron-deficient, it undergoes oxidative addition much faster than neutral aryl bromides. This allows for milder reaction conditions during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, preserving sensitive functional groups on the coupling partner.

Reactivity Core CAS 675590-10-0 3-Bromo-5-(3-methoxyphenyl)pyridine Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Arylboronic Acid Pd Cat., Base Buchwald Buchwald-Hartwig Amination Core->Buchwald Secondary Amine Pd Cat., Base Sonogashira Sonogashira Coupling Core->Sonogashira Terminal Alkyne Pd/Cu Cat., Base Prod1 Biaryl Pyridine Derivatives Suzuki->Prod1 Prod2 Aminopyridine Derivatives Buchwald->Prod2 Prod3 Alkynylpyridine Derivatives Sonogashira->Prod3

Fig 1. Divergent cross-coupling reactivity pathways of CAS 675590-10-0.

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and built-in analytical checkpoints to prevent downstream failures.

Workflow Step1 1. Reagent Preparation 3,5-dibromopyridine + Boronic Acid Step2 2. Catalyst Activation Pd(PPh3)4 & Base Addition Step1->Step2 Step3 3. Reaction Execution Reflux with LC-MS Monitoring Step2->Step3 Step4 4. Aqueous Workup Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation NMR & HPLC Analysis Step5->Step6

Fig 2. Self-validating experimental workflow for regioselective synthesis.

Protocol 4.1: Regioselective Synthesis of CAS 675590-10-0 via Suzuki-Miyaura Coupling

Objective: Synthesize the title compound from 3,5-dibromopyridine while strictly preventing the formation of the bis-arylated byproduct[1]. Causality: The use of exactly 1.0 equivalents of (3-methoxyphenyl)boronic acid is critical. Statistical control, combined with the slight electronic deactivation of the pyridine ring following the first coupling, heavily favors mono-arylation. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] provides a bulky ligand sphere that further sterically hinders a second oxidative addition.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3,5-dibromopyridine (1.0 equiv, 10 mmol) and (3-methoxyphenyl)boronic acid (1.0 equiv, 10 mmol) in a degassed mixture of Toluene/Ethanol (4:1, 50 mL).

  • Base Addition: Add 2.0 M aqueous Na₂CO₃ (2.5 equiv, 25 mmol). Rationale: Na₂CO₃ is a mild base that activates the boronic acid to the reactive boronate species without degrading the Pd catalyst.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Purge the system with argon for an additional 10 minutes.

  • Execution & Validation Checkpoint: Heat the reaction to 90°C. At t = 3 hours, withdraw a 50 µL aliquot, quench in 0.5 mL MeCN, and analyze via LC-MS.

    • Self-Validation: The disappearance of the starting material mass and the emergence of m/z 264.1 validates catalytic turnover. If bis-arylated product (m/z 292.1) exceeds 5%, immediately cool the reaction to halt over-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with distilled H₂O (3 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3) to isolate the pure mono-coupled product.

Protocol 4.2: Downstream Functionalization via Buchwald-Hartwig Amination

Objective: Form a C-N bond at the C3 position of CAS 675590-10-0 using a secondary amine. Causality: Pyridine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Therefore, a bidentate ligand with a large bite angle (e.g., BINAP or dppf) is employed to maintain a robust coordination sphere around the Pd center. Sodium tert-butoxide (NaOtBu) is selected as a strong, non-nucleophilic base to facilitate the deprotonation of the amine without participating in competing SNAr reactions.

Step-by-Step Procedure:

  • Charge a vial with CAS 675590-10-0 (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv).

  • Evacuate and backfill with argon (3 cycles).

  • Add anhydrous, degassed Toluene (0.2 M concentration).

  • Seal the vial and heat at 100°C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The complete consumption of the UV-active starting material spot (Rf ~0.6) indicates reaction completion.

  • Filter through a pad of Celite, concentrate, and purify via chromatography.

Applications in Drug Development & Materials Science

The biaryl linkage formed by the pyridine and methoxyphenyl rings is a privileged motif in medicinal chemistry. Specifically, derivatives of CAS 675590-10-0 have been heavily investigated as non-steroidal inhibitors of human aldosterone synthase (CYP11B2) [3]. By targeting CYP11B2, these compounds reduce pathologically elevated aldosterone concentrations, offering a superior therapeutic profile for treating hyperaldosteronism and structural myocardial changes compared to traditional mineralocorticoid receptor blockers like spironolactone.

Furthermore, the tunable photophysical properties dictated by the HOMO/LUMO separation make this scaffold an attractive candidate for the development of Organic Light-Emitting Diodes (OLEDs) and advanced electronic materials[1].

References

  • Benchchem. "Chemical Reactivity and Transformational Chemistry of 3-Bromo-5-(3-methoxyphenyl)pyridine." Benchchem Product Database.
  • Sigma-Aldrich. "3-Bromo-5-(3-methoxyphenyl)pyridine | 675590-10-0 Specifications." Sigma-Aldrich Catalog.
  • ChemScene. "675590-10-0 | 3-Bromo-5-(3-methoxyphenyl)pyridine General Information." ChemScene Catalog.
  • Google Patents. "DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2.

Sources

The Pyridine Paradigm: Modulating Physicochemical and Pharmacokinetic Landscapes in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrogen-bearing heterocycle pyridine occupies a privileged position in medicinal chemistry. As an isostere of benzene, the substitution of a methine group (–CH=) with a nitrogen atom (–N=) fundamentally alters the electronic distribution, polarity, and intermolecular interaction profile of the scaffold. Currently, pyridine-containing azaheterocycles constitute approximately 14% of all US FDA-approved small-molecule drugs[1]. This whitepaper explores the causality behind the physicochemical advantages of pyridine, details late-stage synthetic functionalization protocols, and maps the mechanistic pathways of pyridine-based therapeutics.

Physicochemical Rationale & Structural Causality

In drug design, replacing a phenyl ring with a pyridine ring is a classic bioisosteric replacement strategy. The underlying causality for this choice is rooted in the modulation of the molecule's physicochemical properties to optimize its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

  • Lipophilicity and Aqueous Solubility: The lone pair of electrons on the pyridine nitrogen serves as a strong hydrogen-bond acceptor. This interaction with aqueous solvents significantly lowers the partition coefficient (LogP), enhancing water solubility—a critical factor for oral bioavailability[2].

  • Metabolic Stability: Benzene rings are highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation and subsequent oxidation. The electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) deactivates the aromatic system toward electrophilic aromatic substitution and CYP-mediated oxidative metabolism, thereby increasing the biological half-life of the drug[3].

  • Target Engagement: The nitrogen atom provides a directional vector for hydrogen bonding with kinase hinge regions or receptor active sites, while the planar aromatic system maintains the ability to engage in π−π stacking[1].

Table 1: Physicochemical Comparison of Benzene vs. Pyridine
PropertyBenzenePyridinePharmacological Implication
Formula C6​H6​ C5​H5​N Bioisosteric replacement maintains steric bulk.
Dipole Moment (D) 0.002.22Increased polarity enhances aqueous solubility.
pKa (Conjugate Acid) N/A5.25Weakly basic; ionizable at physiological pH (stomach), aiding dissolution.
Electron Density Uniform ( π -rich)Electron-deficientResistance to CYP450-mediated oxidative metabolism.
H-Bonding Capability NoneAcceptorImproved target affinity via directional H-bonding.

Mechanistic Pathway: Pyridine Scaffolds in Kinase Inhibition

A significant portion of pyridine-containing drugs approved in the last decade target kinases, which are frequently overexpressed in oncogenesis[3]. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the backbone amides in the ATP-binding pocket of kinases.

A prime example is Sorafenib, a multikinase inhibitor containing a pyridine ether and picolinamide derivative, which dually inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR) and RAF kinases.

G L Ligand (VEGF) R VEGFR (Receptor Tyrosine Kinase) L->R Activates RAS RAS GTPase R->RAS Phosphorylation Cascade RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK NUC Cell Proliferation & Angiogenesis ERK->NUC Gene Transcription DRUG Sorafenib (Pyridine Scaffold) DRUG->R Inhibits DRUG->RAF Inhibits

Caption: Sorafenib (pyridine-based) dual inhibition of VEGFR and RAF in the MAPK signaling pathway.

Synthetic Methodologies: Late-Stage C-H Functionalization

The electron-deficient nature of pyridine, while beneficial for metabolic stability, makes traditional electrophilic aromatic substitution synthetically challenging. To overcome this, medicinal chemists utilize radical-mediated pathways, most notably the Minisci Reaction [4].

The Minisci reaction involves the generation of a carbon-centered radical (often from a carboxylic acid via decarboxylation) which acts as a nucleophile, selectively attacking the protonated pyridine ring at the electron-deficient C2 or C4 positions.

Experimental Protocol: Regioselective Minisci C-4 Alkylation of Pyridines

This protocol details a self-validating, scalable method for the C-4 alkylation of pyridines using a carboxylic acid radical donor, silver nitrate catalyst, and persulfate oxidant[5],[4].

Rationale for Reagent Selection:

  • Carboxylic Acid: Serves as the inexpensive, bench-stable alkyl radical precursor.

  • (NH4​)2​S2​O8​ (Ammonium Persulfate): Acts as the stoichiometric oxidant to generate the sulfate radical anion, which subsequently facilitates the decarboxylation of the acid.

  • AgNO3​ (Silver Nitrate): Functions as a single-electron transfer (SET) catalyst, lowering the activation energy for radical generation.

  • DCE/H2O Biphasic Solvent: Ensures the solubility of both the organic pyridine substrate/carboxylic acid (in DCE) and the inorganic salts (in water), facilitating interfacial electron transfer[4].

Step-by-Step Methodology:

  • Reaction Setup: To a 15 mL culture tube equipped with a Teflon septum screw cap and a magnetic stir bar, add the pyridinium salt substrate (0.5 mmol, 1.0 equiv) and the corresponding carboxylic acid (1.0 mmol, 2.0 equiv)[5].

  • Catalyst & Oxidant Addition: Add (NH4​)2​S2​O8​ (228 mg, 1.0 mmol, 2.0 equiv) and AgNO3​ (16.7 mg, 0.1 mmol, 20 mol%) to the reaction vessel[5].

  • Solvent Introduction: Inject 1,2-dichloroethane (DCE, 2.5 mL) and deionized H2​O (2.5 mL) to create a 0.1 M biphasic mixture[4].

  • Thermal Activation: Stir the biphasic mixture vigorously at 50 °C for 2 hours. In-process control: Monitor the reaction progression and regioselectivity via LC-MS or crude 1H-NMR of the organic layer[5].

  • Quenching & Extraction: Upon complete consumption of the starting material, cool the mixture to room temperature and dilute with dichloromethane (DCM, 1 mL)[5].

  • Base-Promoted Deprotection (If using a blocking group): To the crude mixture, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (225 µL, 1.5 mmol, 3.0 equiv) in DCM (5 mL) and stir at room temperature for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the aqueous layer to pH > 10. Causality: The highly basic pH neutralizes the pyridinium core, driving the free-base pyridine into the organic phase. Extract the aqueous phase with DCM (3 x 3 mL), wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[5].

G A Pyridine Substrate + Carboxylic Acid B Radical Generation (Persulfate / Ag+) A->B 50°C, Biphasic Solvent C Decarboxylation (-CO2) B->C SET Oxidation D Nucleophilic Radical Addition to Pyridine Core C->D Alkyl Radical (R•) E Radical Cation Intermediate D->E F Rearomatization (-H+, -e-) E->F Persulfate Oxidation G C-Alkylated Pyridine F->G Base Workup

Caption: Workflow of the Minisci reaction for late-stage C-H functionalization of pyridines.

Clinical Translation: FDA-Approved Pyridine Drugs

The integration of pyridine into drug scaffolds has yielded a diverse array of therapeutics across multiple disease states, most notably in oncology, neurology, and infectious diseases[6]. The table below highlights key FDA-approved drugs where the pyridine core is essential for target engagement and pharmacokinetic viability.

Table 2: Selected FDA-Approved Pyridine-Containing Therapeutics
Drug NamePrimary Target / MechanismTherapeutic IndicationRole of Pyridine Scaffold
Abiraterone CYP17A1 InhibitorProstate CancerPyridine nitrogen coordinates with the heme iron of the CYP17A1 enzyme[6].
Imatinib BCR-ABL Tyrosine Kinase InhibitorChronic Myeloid LeukemiaPyridine/pyrimidine acts as an H-bond acceptor in the kinase hinge region.
Vismodegib Smoothened (SMO) Receptor AntagonistBasal Cell CarcinomaEnhances aqueous solubility and provides key binding interactions[7].
Omeprazole H+/K+ ATPase (Proton Pump) InhibitorPeptic Ulcer DiseaseWeak basicity allows accumulation and activation in the acidic parietal cells[6].
Isoniazid Mycolic Acid Synthesis InhibitorTuberculosisProdrug activated by KatG; pyridine ring is essential for NAD adduct formation[6].

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. nih.gov. 3

  • Pyridine: the scaffolds with significant clinical diversity - PMC. nih.gov. 2

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction. organic-chemistry.org. 5

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. dovepress.com. 6

  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. lifechemicals.com. 7

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. dovepress.com. 1

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC. nih.gov. 4

Sources

The Chemical Reactivity of Brominated Pyridine Derivatives: A Comprehensive Guide to Functionalization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated pyridine derivatives are indispensable building blocks in medicinal chemistry, agrochemical development, and materials science. The introduction of a bromine atom onto the electron-deficient pyridine core creates a highly versatile scaffold capable of undergoing diverse functionalizations, including Nucleophilic Aromatic Substitution (SNAr), palladium-catalyzed cross-coupling, and lithium-halogen exchange.

This whitepaper provides an in-depth analysis of the positional reactivity of bromopyridines, the mechanistic causality behind their chemical behavior, and field-proven, self-validating protocols designed to overcome common synthetic bottlenecks such as catalyst deactivation and the thermodynamic "halogen dance."

Electronic Topography and Positional Causality

The reactivity of a bromopyridine is fundamentally dictated by the electronic landscape of the heteroaromatic ring. The pyridine nitrogen atom exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This polarization creates distinct electrophilic zones across the ring, profoundly influencing the fate of the carbon-bromine (C–Br) bond.

  • C2 and C4 Positions: These positions are highly electron-deficient because resonance structures place a partial positive charge directly on these carbons. Consequently, 2-bromo and 4-bromopyridines are highly activated toward nucleophilic attack.

  • C3 Position: The C3 position is relatively electron-rich compared to C2 and C4, as the resonance withdrawal by the nitrogen does not place a positive charge at this carbon. Therefore, 3-bromopyridines are generally inert to SNAr unless activated by additional electron-withdrawing groups (EWGs), making them ideal candidates for oxidative addition in transition-metal catalysis.

SNAr_Logic Core Bromopyridine Core C2C4 C2 / C4 Positions (Electron Deficient) Core->C2C4 Inductive & Resonance Pull C3 C3 Position (Electron Rich) Core->C3 Minimal Resonance Pull Meisenheimer Meisenheimer Complex (Stabilized by N) C2C4->Meisenheimer Nucleophilic Attack CrossCoupling Pd-Catalyzed Coupling C3->CrossCoupling Oxidative Addition SNAr Rapid SNAr Reaction Meisenheimer->SNAr Bromide Elimination

Positional reactivity logic for bromopyridines in SNAr and cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack, which forms a negatively charged Meisenheimer complex.

Mechanistic Causality: For 2- and 4-bromopyridines, the negative charge of the intermediate can be delocalized directly onto the electronegative pyridine nitrogen, drastically lowering the activation energy. In contrast, SNAr at the 3-position is sluggish because the intermediate charge cannot be stabilized by the nitrogen atom. To facilitate SNAr at the 3-position, the introduction of an auxiliary EWG is required. For instance, 1 [1] because the nitro group provides the necessary resonance stabilization for the Meisenheimer complex.

Table 1: Comparative Reactivity Metrics of Bromopyridine Isomers
IsomerSNAr Reactivity (Relative Rate)Required SNAr TempPd-Coupling EfficiencyLi-Halogen Exchange Stability
2-Bromopyridine High (~10^4)20–60 °CExcellentLow (Prone to ring opening)
3-Bromopyridine Low (1)>120 °CExcellentModerate (Halogen dance risk)
4-Bromopyridine Very High (~10^5)0–25 °CExcellentLow (Highly reactive)

Palladium-Catalyzed Cross-Coupling

Bromine is an excellent leaving group for the oxidative addition of Pd(0) species, making bromopyridines ubiquitous in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Mechanistic Causality: A critical, yet often overlooked, parameter in these reactions is the in situ generation of the active Pd(0) catalyst. 2 [2]. If Pd(II) is not efficiently reduced to Pd(0) by the ligand or an additive, the catalytic cycle stalls. Furthermore, specific functional groups dictate catalyst choice; for example, the3 [3] to prevent competitive coordination of the free amino group to the palladium center.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol utilizes an internal standard and visual cues to ensure the active catalytic species is formed before consuming valuable starting materials.

  • Pre-Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from reddish-orange (Pd(II)) to a pale yellow/colorless state, confirming the successful in situ reduction to the active Pd(0)-SPhos complex.

  • Reagent Addition: Add 3-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and an internal standard (e.g., biphenyl, 0.5 equiv for GC-MS tracking).

  • Base Addition: Introduce a degassed aqueous solution of K₃PO₄ (2.0 equiv, 2.0 M). Heat the biphasic mixture to 65 °C.

  • Reaction Monitoring: After 2 hours, withdraw a 50 µL aliquot from the organic layer.

    • Validation Check: Analyze via LC-MS. The reaction is proceeding correctly if the characteristic 1:1 isotopic doublet of the bromopyridine (M / M+2) is replaced by the product mass.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Lithium-Halogen Exchange and the "Halogen Dance"

Lithium-halogen exchange is a powerful method for generating highly nucleophilic pyridyllithium species, particularly from 3-bromopyridines where SNAr is unviable. However, the resulting organolithium intermediates are highly unstable.

Mechanistic Causality: When a bromopyridine is treated with a strong base or lithiating agent, it can undergo a base-catalyzed rearrangement known as the "halogen dance." 4 [4]. The initial kinetic deprotonation or exchange yields a high-energy intermediate. Through intermolecular halogen transfer, the halogen migrates to a different position on the ring, placing the lithium atom in a more thermodynamically stable position (usually adjacent to an electronegative directing group).

Halogen_Dance SM 3-Bromopyridine Derivative Lithiation Kinetic Lithiation (High Energy) SM->Lithiation n-BuLi or LDA (-78°C) Transfer Intermolecular Halogen Transfer Lithiation->Transfer Halogen Donor Encounter Sink Thermodynamic Sink (Isomerized Product) Transfer->Sink Thermodynamic Drive

Thermodynamic pathway of the halogen dance rearrangement in bromopyridines.

To suppress the halogen dance and other side reactions, strict temperature control is mandatory.5[5].

Protocol 2: Controlled Lithium-Halogen Exchange via Flow Chemistry

This flow protocol prevents the halogen dance by limiting the lifetime of the kinetic organolithium intermediate to mere seconds.

  • System Equilibration: Set up a microreactor flow system with two T-mixers. Flush the system with anhydrous THF at a flow rate of 2.0 mL/min. Submerge the first reaction loop in a cooling bath set to -40 °C.

    • Validation Check: Ensure system pressure is stable and no moisture is detected in the output stream (verify via Karl Fischer titration of the effluent).

  • Reagent Introduction:

    • Pump A: 3-Bromopyridine in THF (0.5 M).

    • Pump B: n-BuLi in hexanes (0.55 M).

    • Mix at T-mixer 1. The volume of the first residence loop should be calibrated to ensure exactly a 15-second residence time .

  • Electrophile Quench:

    • Pump C: Electrophile (e.g., DMF or an aldehyde) in THF (1.0 M).

    • Mix at T-mixer 2 immediately following the 15-second loop.

  • In-Line Validation: Divert the first 2 mL of the quenched product stream into a vial containing MeOD.

    • Validation Check: Analyze the MeOD-quenched aliquot by ¹H NMR. The complete disappearance of the C3 proton and the presence of deuterium incorporation confirms successful exchange without halogen migration.

  • Collection: Once validated, collect the steady-state output stream into a flask containing saturated aqueous NH₄Cl.

Conclusion

The chemical reactivity of brominated pyridine derivatives is a masterclass in balancing electronic effects, thermodynamics, and kinetics. By understanding the positional causality of SNAr, ensuring proper pre-catalyst design in cross-couplings, and utilizing advanced techniques like flow chemistry to tame the halogen dance, researchers can unlock the full synthetic potential of these critical heterocyclic scaffolds.

References

  • Benchchem.3-Bromo-4-nitropyridine Hydrochloride.
  • Organic Chemistry Frontiers (RSC Publishing).Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Modern Research in Catalysis (SCIRP).Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia.Halogen dance rearrangement.
  • National Institutes of Health (NIH).Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.

Sources

Strategic Applications of 3-Bromo-5-(3-methoxyphenyl)pyridine in Drug Discovery: A Technical Guide for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. As a Senior Application Scientist, I frequently leverage 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS: 675590-10-0) to accelerate hit-to-lead optimization. This biaryl scaffold provides a highly strategic node in chemical space, characterized by a central pyridine core flanked by a reactive bromine atom and a masked hydrogen-bond donor (methoxy group). This specific substitution pattern dictates its participation in a variety of coupling and functionalization reactions, making it a powerful strategy for drug discovery, particularly in the synthesis of kinase inhibitors (1)[1].

Structural Anatomy & Physicochemical Profile

The structural anatomy of 3-Bromo-5-(3-methoxyphenyl)pyridine is purposefully designed for orthogonal reactivity.

  • Causality of Design : Why use a methoxy group instead of a free hydroxyl? A free phenolic hydroxyl can poison palladium catalysts or participate in unwanted O-arylation during cross-coupling. Masking it as a methoxy group ensures that the C-Br bond can be selectively functionalized first.

  • Pyridine Core : The nitrogen atom lowers the overall lipophilicity (LogP) and acts as a hydrogen bond acceptor, improving aqueous solubility—a critical parameter in oral bioavailability.

Table 1: Physicochemical Profile of 3-Bromo-5-(3-methoxyphenyl)pyridine

PropertyValueCausality / Impact on Drug Design
Molecular Formula C12H10BrNODefines the baseline atomic composition (2)[2].
Molecular Weight 264.12 g/mol Low MW allows for significant downstream elaboration while staying well within Lipinski's Rule of 5.
CAS Number 675590-10-0Unique identifier for sourcing high-purity (>98%) reagents.
TPSA 22.12 ŲLow polar surface area ensures excellent initial membrane permeability before further functionalization.
Reactive Sites C-Br, -OCH3, Pyridine NEnables orthogonal, step-wise diversification without complex protecting group manipulation.
Strategic Functionalization: The "Three-Dimensional Grid" Approach

The true value of this scaffold lies in its step-wise functionalization, which allows for the creation of a three-dimensional grid of chemical space around the central pyridine core[1].

StructuralVectors Core 3-Bromo-5-(3-methoxyphenyl)pyridine Scaffold Vector1 C-Br Bond (Position 3) Core->Vector1 Vector2 Methoxy Group (-OCH3) Core->Vector2 Vector3 Pyridine Nitrogen (Core) Core->Vector3 Action1 Cross-Coupling (Suzuki/Buchwald) Vector1->Action1 Action2 Demethylation (Unlocks -OH Donor) Vector2->Action2 Action3 N-Alkylation / Oxidation (Solubility/Binding) Vector3->Action3

Caption: Orthogonal functionalization vectors of 3-Bromo-5-(3-methoxyphenyl)pyridine.

Application Workflow 1: Suzuki-Miyaura Cross-Coupling for Core Extension

The C-Br position is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling to extend the core structure and modulate electronic properties[1].

  • Causality & Catalyst Selection : Bromopyridines can sometimes poison palladium catalysts due to the coordinating ability of the pyridine nitrogen. To overcome this, we utilize a robust catalyst system like Pd(dppf)Cl2 or specific phosphine ligands that provide steric bulk, preventing catalyst deactivation (3)[3].

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask, combine 3-Bromo-5-(3-methoxyphenyl)pyridine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex. Degas the mixture by sparging with Argon for 15 minutes to prevent oxidative degradation of the Pd(0) active species.

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Heat the reaction mixture to 90°C under an Argon atmosphere for 12 hours.

  • Self-Validating System : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (UV active at 254 nm) validates conversion. Quench with water, extract with EtOAc, and confirm the mass of the crude product via LC-MS (ESI+). If LC-MS shows the correct [M+H]+ but TLC shows a persistent high-Rf spot, suspect triphenylphosphine oxide carryover (if a PPh3 ligand was substituted), validating the need for column chromatography.

Application Workflow 2: BBr3-Mediated Demethylation to Unlock Hydrogen Bond Donors

Once the core is extended, the methoxy group can be demethylated to reveal a phenolic hydroxyl group. This introduces a critical hydrogen bond donor/acceptor site for kinase hinge-binding interactions[1].

  • Causality of Reagent Choice : Boron tribromide (BBr3) is a highly effective, hard Lewis acid. It selectively coordinates to the ethereal oxygen, facilitating nucleophilic attack by the bromide ion on the less sterically hindered methyl group, producing triphenoxyborane intermediates prior to hydrolysis (4)[4].

Step-by-Step Methodology:

  • Preparation : Dissolve the coupled methoxy-intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Temperature Control : Cool the solution to -78°C using a dry ice/acetone bath. Causality: The coordination of BBr3 to the ether is highly exothermic. Starting at -78°C prevents localized heating, which can lead to tar formation or cleavage of sensitive functional groups introduced during the Suzuki step.

  • Addition : Dropwise add BBr3 (1.0 M in DCM, 3.0 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Self-Validating System : Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO3 solution. Causality: This neutralizes the hydrobromic acid (HBr) generated during the hydrolysis of the boron complex. Extract with DCM. Validate the success of the demethylation via ¹H NMR: the complete disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad singlet at ~9.0 ppm (phenolic -OH) confirms the transformation. LC-MS will also show a characteristic mass shift of -14 Da.

Workflow Step1 1. Starting Material CAS: 675590-10-0 Step2 2. Suzuki-Miyaura Coupling (Pd-Catalyzed, Aryl Boronic Acid) Step1->Step2 Validation1 LC-MS & TLC Validation (Confirm Mass & Purity) Step2->Validation1 Step3 3. BBr3 Demethylation (DCM, -78°C to RT) Validation1->Step3 Validation2 NMR & LC-MS Validation (Confirm -OH Formation) Step3->Validation2 Final 4. Final Kinase Inhibitor Scaffold Validation2->Final

Caption: Sequential functionalization workflow from starting material to final inhibitor scaffold.

Conclusion & Future Perspectives

The strategic utilization of 3-Bromo-5-(3-methoxyphenyl)pyridine exemplifies the power of rational scaffold selection in drug discovery. By leveraging its orthogonal reactivity—first through palladium-catalyzed C-C bond formation, followed by targeted Lewis acid-mediated demethylation—medicinal chemists can rapidly generate libraries of diverse, drug-like molecules. This structured approach not only accelerates the hit-to-lead timeline but ensures high synthetic fidelity and reproducibility across optimization campaigns.

References
  • Title : Benchchem: Chemical Reactivity and Transformational Chemistry of 3 Bromo 5 3 Methoxyphenyl Pyridine Source : benchchem.com URL : Index :[1]

  • Title : 675590-10-0 | 3-Bromo-5-(3-methoxyphenyl)pyridine - ChemScene Source : chemscene.com URL : Index :[2]

  • Title : A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source : nih.gov URL : Index :[3]

  • Title : Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source : nih.gov URL : Index :[4]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(3-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] Traditional methods for constructing these bonds often suffer from limited substrate scope and require harsh reaction conditions.[1] The advent of the Buchwald-Hartwig amination has provided a milder and more general route, significantly expanding the accessibility of complex amine-containing molecules.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and pharmaceutically relevant substrate: 3-Bromo-5-(3-methoxyphenyl)pyridine. This substrate presents a unique set of electronic and steric challenges, including an electron-deficient pyridine ring and a bulky, electron-donating methoxyphenyl substituent. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed and optimized experimental protocols, and offer a systematic approach to troubleshooting and reaction optimization.

Mechanism and Key Parameter Selection

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps.[1][5][6] Understanding this mechanism is crucial for rationally selecting and optimizing reaction parameters to achieve high yields and purity.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 3-Bromo-5-(3-methoxyphenyl)pyridine, forming a Pd(II) complex.[2][3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][3]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5][6]

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"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Oxidative Addition Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Ar-Pd(II)(Br)L₂"]; "Amine Coordination" [fillcolor="#FBBC05", fontcolor="#202124", label="[Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻"]; "Palladium-Amido Complex" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-Pd(II)(NR'R'')L₂"]; "Product" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Ar-NR'R''"]; "Aryl Halide" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Ar-Br"]; "Amine" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="HNR'R''"]; "Base" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Base"]; "Base-HBr" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Base-H⁺Br⁻"];

"Pd(0)L2" -> "Oxidative Addition Complex" [label=" Oxidative\n Addition"]; "Oxidative Addition Complex" -> "Amine Coordination" [label=" Amine\n Coordination"]; "Amine Coordination" -> "Palladium-Amido Complex" [label=" Deprotonation"]; "Palladium-Amido Complex" -> "Product" [label=" Reductive\n Elimination"]; "Product" -> "Pd(0)L2" [style=invis]; "Palladium-Amido Complex" -> "Pd(0)L2" [style=dashed];

"Aryl Halide" -> "Oxidative Addition Complex" [style=dotted]; "Amine" -> "Amine Coordination" [style=dotted]; "Base" -> "Amine Coordination" [style=dotted]; "Palladium-Amido Complex" -> "Base-HBr" [style=dotted];

} }

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Selecting the Optimal Reaction Components:

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For the specific case of 3-Bromo-5-(3-methoxyphenyl)pyridine, the following considerations are paramount:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, well-defined palladium precatalysts are often preferred for their reliability and reproducibility.[7] Commonly used precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. The use of a precatalyst can lead to more consistent results compared to generating the active catalyst in situ.[7]

  • Ligand: The ligand is arguably the most critical component, as it stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-deficient heteroaryl halides like our substrate, and to mitigate potential catalyst inhibition by the pyridine nitrogen, bulky, electron-rich phosphine ligands are generally the most effective.[8][9] Ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, have demonstrated broad utility.[4][10] The steric bulk of these ligands helps to promote the reductive elimination step and prevent the formation of inactive catalyst species.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[6] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[6] The choice of base can also be influenced by the functional group tolerance of the substrates. For instance, ester or nitro groups may not be compatible with strong alkoxide bases.[5]

  • Solvent: Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination to prevent catalyst decomposition.[7] Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[9][11] The reaction concentration is typically in the range of 0.1-0.5 M.

Recommended Protocol for the Amination of 3-Bromo-5-(3-methoxyphenyl)pyridine

This protocol provides a general and robust starting point for the coupling of 3-Bromo-5-(3-methoxyphenyl)pyridine with a representative primary or secondary amine. Optimization may be required for particularly challenging amine substrates.

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-(3-methoxyphenyl)pyridine≥97%Commercially Available
Amine (e.g., Morpholine)AnhydrousCommercially AvailableEnsure dryness, may require distillation.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially AvailableStore under inert atmosphere.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially AvailableStore under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox due to hygroscopicity.
TolueneAnhydrousCommercially AvailableDegas thoroughly before use.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFor quenching.
BrineSaturated aqueous NaClFor workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent GradeFor drying.
Celite®For filtration.
Silica GelFlash Chromatography GradeFor purification.
Step-by-Step Procedure:
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Under a positive pressure of the inert gas, add NaOtBu (1.4 equiv) and 3-Bromo-5-(3-methoxyphenyl)pyridine (1.0 equiv).

  • Addition of Solvent and Reagents:

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

    • Add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

    • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[12]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[12]

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.[7][13]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-(3-methoxyphenyl)pyridin-3-amine.[12]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to achieving successful outcomes.

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start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="Ensure Inert Atmosphere\n(Degas Solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Purity\n(Anhydrous Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_ligand [label="Screen Ligands\n(XPhos, RuPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_base [label="Screen Bases\n(NaOtBu, K₂CO₃, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature\n(80-120 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_reaction [label="Side Reaction Observed?\n(e.g., Hydrodehalogenation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_ligand [label="Change Ligand to More\nBulky/Electron-Rich", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_inert; check_inert -> check_reagents; check_reagents -> screen_ligand; screen_ligand -> screen_base; screen_base -> optimize_temp; optimize_temp -> success;

start -> side_reaction [style=dashed]; side_reaction -> lower_temp; side_reaction -> change_ligand; lower_temp -> success; change_ligand -> success; }

Caption: A systematic workflow for troubleshooting common issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to oxygen or moisture exposure.Ensure all reagents and solvents are anhydrous and properly degassed. Maintain a positive pressure of inert gas throughout the reaction setup and execution.[7]
Suboptimal ligand or base for the specific substrate combination.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) and bases (e.g., K₂CO₃, Cs₂CO₃ in addition to NaOtBu).[7][9]
Insufficient reaction temperature or time.Gradually increase the reaction temperature in 10 °C increments (up to ~120 °C) and monitor the reaction progress over a longer period (up to 24 hours).
Formation of Side Products (e.g., Hydrodehalogenation) β-hydride elimination from the palladium-amido intermediate.Lowering the reaction temperature can sometimes disfavor this side reaction.[7] Using a more sterically hindered ligand can also help to promote the desired reductive elimination.
Reaction Mixture Turns Black (Palladium Black Formation) Catalyst decomposition.This can be caused by impurities (water, oxygen) or excessive heat. Ensure rigorous inert atmosphere techniques and consider lowering the reaction temperature.[7][9] The use of a well-defined precatalyst can also mitigate this issue.
Incomplete Conversion of Starting Material Catalyst deactivation or insufficient equivalents of reagents.Consider a higher catalyst loading (e.g., 3-5 mol%). Ensure the amine is used in a slight excess (1.2-1.5 equivalents).

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and hygroscopic. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

  • Pressure: When running reactions in sealed tubes, especially with volatile amines, there is a risk of pressure buildup. Use appropriate pressure-rated glassware and a blast shield.[14][15][16]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • National Center for Biotechnology Information. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

  • AIR Unimi. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • JACS Au. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ScholarWorks@GVSU. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Fukuoka University. Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Figshare. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

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Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Strategic Context

The synthesis of functionalized pyridines is a cornerstone of modern pharmaceutical development, agrochemical design, and materials science. Among the most powerful methods to construct these scaffolds are palladium-catalyzed cross-coupling reactions—specifically, the Suzuki-Miyaura and Buchwald-Hartwig aminations of bromopyridines.

However, bromopyridines present unique mechanistic challenges compared to standard aryl halides. The Lewis-basic nitrogen atom can coordinate to the palladium center, leading to severe catalyst poisoning. Furthermore, the electron-deficient nature of the pyridine ring alters the rates of oxidative addition and reductive elimination depending on whether the bromine is at the 2-, 3-, or 4-position. This application note provides a comprehensive, self-validating guide to mastering these couplings, focusing on rational catalyst design, impurity suppression, and robust experimental execution.

Mechanistic Causality & Catalyst Selection (E-E-A-T)

To achieve high turnover numbers (TON) and yield, researchers must move beyond empirical screening and understand the speciation of the active catalyst[1].

The Challenge of N-Coordination and Oxidative Addition

The primary mode of failure in bromopyridine couplings is the formation of stable, off-cycle Pd-N chelates.

  • 2-Bromopyridines: Oxidative addition is highly facile due to the inductive electron-withdrawing effect of the adjacent nitrogen. However, the resulting Ln​Pd(II)(Py)(Br) intermediate can form a tight bidentate complex if the ligand is not sufficiently bulky, stalling transmetalation.

  • 3-Bromopyridines: These behave most similarly to standard electron-deficient aryl bromides. They are less prone to direct chelation but require robust electron-rich ligands (e.g., XPhos) to accelerate oxidative addition[2].

  • 4-Bromopyridines: These substrates are notorious for promoting aryl scrambling when using simple triarylphosphine ligands (like PPh3​ ), leading to unwanted phenylated impurities[3].

Rational Ligand Design

To circumvent these issues, the choice of ligand is dictated by the need to enforce a specific bite angle and steric bulk :

  • Bidentate Ligands (dppf, dppp): For the Suzuki-Miyaura coupling of 4-bromopyridines, using Pd(dppf)Cl2​ provides a bite angle of ~96°, which enforces a geometry that favors rapid reductive elimination while completely suppressing the aryl-scrambling impurities seen with PPh3​ [3]. In Buchwald-Hartwig aminations of 2-bromopyridines, dppp is highly effective at preventing bis-arylation[4].

  • Dialkylbiaryl Phosphines (XPhos, BrettPhos): For challenging Buchwald-Hartwig aminations, the extreme steric bulk of XPhos prevents the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst in the active cycle[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Bromopyridine Poison N-Coordination (Catalyst Poisoning) Pd0->Poison Unshielded Pd PdII L_nPd(II)(Py)(Br) OxAdd->PdII TransMet Transmetalation / Amination PdII->TransMet + Boronic Acid / Amine PdII_Nu L_nPd(II)(Py)(Nu) TransMet->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release Poison->Pd0 Bulky Ligands (e.g., XPhos)

Fig 1. Pd-catalyzed cycle for bromopyridines highlighting the N-coordination poisoning escape route.

Quantitative Reaction Parameters

The following table synthesizes optimized, field-proven conditions for various bromopyridine cross-couplings, minimizing side reactions and maximizing yield.

SubstrateReaction TypeCatalyst / LigandBaseSolvent SystemTemp (°C)Expected YieldKey Advantage
4-Bromopyridine Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Toluene / H2​O (3:1)80°C>95%Suppresses PPh3​ -derived phenyl impurities[3].
2-Amino-4-bromopyridine Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) Na2​CO3​ 1,4-Dioxane / H2​O 90°C80-95%Mild conditions; tolerates free amino groups[6].
2-Bromopyridine Buchwald-Hartwig Pd(OAc)2​ / dppp NaOtBu Toluene80°C55-98%Excellent for volatile secondary amines[4].
3-Bromopyridine Buchwald-Hartwig Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane100°C>85%Overcomes poor oxidative addition rates[2].
Aryl Bromides B-H (Ammonium Salts) Pd(OAc)2​ / Josiphos NaOtBu Dioxane90°C>80%High selectivity for primary arylamines over diarylamines[7].

Self-Validating Experimental Protocols

A successful cross-coupling protocol must be treated as a self-validating system. If a reaction fails, the physical state of the mixture should immediately indicate the point of failure.

ProtocolWorkflow Degas 1. Atmosphere Control Evacuate/Backfill 3x with Argon Catalyst 2. Catalyst Speciation In situ Pd(0) generation Avoid O2 exposure Degas->Catalyst Reaction 3. Cross-Coupling Heat to 80-100°C Vigorous stirring Catalyst->Reaction Validation 4. Self-Validation LC-MS monitoring Check for black Pd(0) Reaction->Validation Workup 5. Isolation Aqueous quench Organic extraction Validation->Workup

Fig 2. Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromopyridines (Impurity-Controlled)

This protocol is specifically designed to eliminate aryl-scrambling impurities common in API synthesis[3].

Reagents:

  • 4-Bromopyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Pinacol borate (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H2​O (3:1 v/v, 4 mL total)

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromopyridine, arylboronic acid, Pd(dppf)Cl2​⋅CH2​Cl2​ , and K2​CO3​ . Seal the flask with a rubber septum.

  • Degassing: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; residual O2​ will prematurely terminate the catalytic cycle and precipitate palladium black.

  • Solvent Addition: Add the Toluene and H2​O via syringe. (Ensure solvents were previously sparged with Argon for 30 minutes).

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon pressure. Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously (800+ RPM) for 1 to 4 hours. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area in the biphasic mixture, allowing the aqueous base to continuously activate the boronic acid.

  • Validation Checkpoint: At 1 hour, sample the organic layer for LC-MS.

    • System Valid: The solution is a clear, deep yellow/orange. LC-MS shows >95% conversion to the desired mass.

    • System Failed: A heavy black precipitate has formed. This indicates catalyst death (Pd black) due to oxygen ingress or poor ligand coordination.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers, extract the aqueous layer with ethyl acetate (2 x 10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[6].

Protocol B: Buchwald-Hartwig Amination of 2-Bromopyridines

Optimized for volatile secondary amines using a bidentate ligand to prevent bis-arylation[4].

Reagents:

  • 2-Bromopyridine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Piperidine) (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (0.02 equiv, 2 mol%)

  • dppp (1,3-Bis(diphenylphosphino)propane) (0.025 equiv, 2.5 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (3 mL)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an Argon-filled glovebox (or using rigorous Schlenk technique), charge a sealed tube with Pd(OAc)2​ , dppp, and NaOtBu .

  • Substrate Addition: Add anhydrous Toluene, followed by 2-bromopyridine and the secondary amine.

  • Reaction Execution: Seal the tube securely. Heat the mixture to 80°C for 12 hours. Causality: NaOtBu is a strong base required to deprotonate the amine, forming the highly reactive palladium-amidate intermediate necessary for reductive elimination. If the substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with Cs2​CO3​ and increase the temperature to 100°C.

  • Validation Checkpoint:

    • System Valid: Complete consumption of 2-bromopyridine.

    • System Failed (High Starting Material): Indicates failed oxidative addition. Ensure the amine is not wet, as water destroys NaOtBu .

  • Workup: Cool the mixture, filter through a short pad of Celite to remove inorganic salts and palladium residues, eluting with ethyl acetate. Concentrate and purify via silica gel chromatography.

References

  • J-Stage. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical and Pharmaceutical Bulletin.[Link]

  • ACS Publications. "“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides." Journal of the American Chemical Society.[Link]

  • ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines."[Link]

  • Grokipedia. "Buchwald–Hartwig amination."[Link]

  • ACS Publications. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.[Link]

  • RSC Publishing. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers.[Link]

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Application Notes and Protocols for the Synthesis of Biaryl Molecules Using 3-Bromo-5-(3-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Bromo-5-(3-methoxyphenyl)pyridine in Modern Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and functional materials.[1] The unique electronic properties of the pyridine ring, stemming from the electronegative nitrogen atom, confer polarity, hydrogen bonding capabilities, and distinct reactivity.[1] Within this class of compounds, 3-Bromo-5-(3-methoxyphenyl)pyridine has emerged as a highly versatile and valuable building block. The bromine atom at the 3-position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[2] The methoxyphenyl substituent at the 5-position, in turn, influences the electronic properties of the pyridine ring and offers a site for further functionalization, making this molecule a key intermediate in the synthesis of complex biaryl and heteroaryl structures that are central to drug discovery and the development of novel materials.[1]

This comprehensive guide provides detailed application notes and protocols for the use of 3-Bromo-5-(3-methoxyphenyl)pyridine in the synthesis of biaryl molecules through three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Stille coupling. As a Senior Application Scientist, the aim of this document is to provide not only step-by-step procedures but also the underlying mechanistic principles and field-proven insights to empower researchers, scientists, and drug development professionals to successfully and efficiently utilize this key synthetic intermediate.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[3][4] This reaction is particularly well-suited for the synthesis of biaryl compounds from 3-Bromo-5-(3-methoxyphenyl)pyridine.

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that proceeds through three key steps, as illustrated below.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, 3-Bromo-5-(3-methoxyphenyl)pyridine, to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[4]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-5-(3-methoxyphenyl)pyridine with a representative arylboronic acid. Optimization may be necessary for different substrates.

Materials:

  • 3-Bromo-5-(3-methoxyphenyl)pyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 3-Bromo-5-(3-methoxyphenyl)pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (3 mol%), and the base (2 equivalents).[6]

  • Seal the flask and purge with an inert gas for 10-15 minutes.[7]

  • Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio).[7]

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids, providing a valuable reference for optimizing the reaction with 3-Bromo-5-(3-methoxyphenyl)pyridine.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O901285[8]
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O85892[9]
33-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100695[10]
42-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O901078[8]

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[11][12] This palladium-catalyzed cross-coupling reaction is indispensable in medicinal chemistry, where the arylamine motif is a common feature in a vast number of biologically active compounds.[13][14]

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[11][13]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Br)L2->Amine_Coordination HNRR' Base ArPd(II)(NRR')L2 Ar-Pd(II)-NRR'L2 Amine_Coordination->ArPd(II)(NRR')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NRR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NRR' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 3-Bromo-5-(3-methoxyphenyl)pyridine to form a Pd(II) complex.[13]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[13]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted product, which also regenerates the active Pd(0) catalyst.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-5-(3-methoxyphenyl)pyridine with a representative amine. Optimization may be necessary for different amine substrates.[13]

Materials:

  • 3-Bromo-5-(3-methoxyphenyl)pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and the phosphine ligand.

  • Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base and 3-Bromo-5-(3-methoxyphenyl)pyridine (1.0 equivalent).

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash the pad with additional organic solvent.

  • Wash the combined organic filtrates with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[13]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.4)THF651683[8]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1001888[15]
3CyclopentylamineBrettPhos-precatalyst (2)-LiHMDS (1.4)Dioxane1001278[8]
4N-MethylanilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH1102491[14]

Section 3: Stille Coupling for C-C Bond Formation

The Stille coupling is another powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, utilizing organotin compounds (stannanes) as the coupling partners.[12][16] While the toxicity of organotin reagents is a consideration, the Stille reaction offers a broad substrate scope and is often effective when other methods fail.[17]

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki-Miyaura coupling.[16]

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'-SnR3 ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: A palladium(0) complex undergoes oxidative addition with 3-Bromo-5-(3-methoxyphenyl)pyridine to form a palladium(II) species.[16]

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide.[12]

  • Reductive Elimination: The biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst.[16]

Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of 3-Bromo-5-(3-methoxyphenyl)pyridine with a representative organostannane.

Materials:

  • 3-Bromo-5-(3-methoxyphenyl)pyridine

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 3-Bromo-5-(3-methoxyphenyl)pyridine (1 equivalent) and the palladium catalyst.

  • Seal the flask and purge with an inert gas.

  • Add the anhydrous, degassed solvent via syringe, followed by the organostannane (1.1 equivalents).[5]

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[17]

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[5]

Data Presentation: Representative Stille Coupling Reactions

The following table summarizes typical reaction conditions for the Stille coupling of aryl bromides with various organostannanes.

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenyl-SnBu₃Pd(PPh₃)₄ (5)Toluene1001285[17]
2Vinyl-SnBu₃PdCl₂(PPh₃)₂ (3)DMF90890[18]
32-Furyl-SnBu₃Pd(OAc)₂ (2)Toluene110688[18]
4(4-Methoxyphenyl)-SnMe₃Pd₂(dba)₃ (2)Dioxane1001092[16]

Safety Precautions

  • Reagents: 3-Bromo-5-(3-methoxyphenyl)pyridine and other halo-pyridines can be irritating to the skin and eyes. Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Many of these reactions require an inert atmosphere to prevent catalyst degradation and side reactions. Proper techniques for handling air-sensitive reagents and maintaining an inert atmosphere (e.g., using a Schlenk line or glovebox) are essential.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal and organotin waste, in accordance with institutional and local regulations.

Conclusion

3-Bromo-5-(3-methoxyphenyl)pyridine is a powerful and versatile building block for the synthesis of a diverse array of biaryl molecules. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling represent three robust and reliable methodologies for the functionalization of this key intermediate. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can effectively leverage these powerful reactions to advance their synthetic goals in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity, and the data presented herein should serve as a valuable starting point for reaction optimization.

References

  • Organic Synthesis. (n.d.). Stille Coupling. Organic-synthesis.org. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Sommer, W. J., & Weck, M. (2017). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Communications, 53(34), 4634-4645. [Link]

  • Mhlanga, N., & de Koning, C. B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4886-4907. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (n.d.). Mechanistic investigation of palladium-catalysed oxidative amination.... ResearchGate. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685–4696. [Link]

  • PubMed. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. PubMed. [Link]

  • Figshare. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Figshare. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Sharma, S., & Gribble, G. W. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5059-5066. [Link]

  • ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • Xia, W., Zhang, Z., Li, Y., Liang, Z., & Qiu, L. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 17(9), 2351-2355. [Link]

  • USTM. (n.d.). A short review on Pd catalyzed Suzuki coupling reaction. USTM. [Link]

  • Wikipedia. (2023, October 29). Stille reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. ResearchGate. [Link]

  • Nolan, S. P. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 48, 1-33. [Link]

  • Li, J., Li, Y., Li, Z., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233. [Link]

  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. [Link]

  • MSU Chemistry. (n.d.). Biaryl Synthesis. MSU Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of biaryl bromide 16. ResearchGate. [Link]

  • van der Pijl, F., van der Vlugt, J. I., & van der Vlugt, J. I. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15039–15045. [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2538–2541. [Link]

  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA. [Link]

Sources

Application Note: Advanced Protocols for the Suzuki-Miyaura Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in medicinal chemistry and materials science, enabling the robust formation of carbon-carbon bonds between organoboron compounds and organic halides[1][2]. While the coupling of standard aryl halides is well-documented, applying this methodology to bromopyridines introduces unique mechanistic challenges and opportunities.

The electron-deficient nature of the pyridine ring generally accelerates the initial oxidative addition of the Palladium(0) catalyst[3]. However, the basic nitrogen atom of the pyridine ring can coordinate to the palladium center. In substrates like 2-bromopyridine, this proximity can lead to the formation of stable, unreactive bis(pyridyl)palladium complexes, effectively poisoning the catalyst and halting the cycle[4]. Therefore, achieving high yields requires a meticulously designed system where the choice of ligand, base, and solvent synergistically favors the transmetalation step over non-productive coordination[5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Bromopyridine (Fast for electron-deficient rings) TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet + Boronate Complex (Requires Base + H2O) RedElim Reductive Elimination Biaryl Product TransMet->RedElim Rate-limiting step RedElim->Pd0 - Product Regenerates Pd(0)

Suzuki-Miyaura catalytic cycle highlighting the mechanistic flow for bromopyridine cross-coupling.

Reaction Optimization: Quantitative Data

The following table synthesizes field-proven reaction conditions for various bromopyridine derivatives. The data illustrates how steric and electronic factors dictate the required catalytic system.

SubstrateCatalyst (mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)
3-Bromo-5-(3-chlorophenoxy)pyridine Pd(PPh₃)₄ (3-5%)NoneK₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)80–110>85%[1]
2-Bromopyridine Pd₂(dba)₃ (1%)RuPhosKF (3.0)1,4-Dioxane11082%[4]
Heteroaryl Chlorides/Bromides PdCl₂{P(tBu)₂(Ph-NMe₂)}₂ (0.1%)NoneK₂CO₃ (2.0)Toluene / H₂O (10% aq)80–100>90%[3]
2-Bromopyridine N-oxide Pd(OAc)₂ (0.25%)None(i-Pr)₂NH (2.0)H₂O100>80%[6]

Causality & Self-Validation in Experimental Design

To ensure a self-validating protocol, every reagent and step must be understood through the lens of chemical causality:

  • The Role of Degassed Water: Boronic acids frequently dehydrate to form unreactive boroxine trimers. The addition of water hydrolyzes these boroxines back to the active boronic acid. Furthermore, water solubilizes the inorganic base (e.g., K₃PO₄), facilitating the formation of the negatively charged trihydroxyboronate intermediate [R-B(OH)₃]⁻. This polarization of the organic ligand is an absolute prerequisite for successful transmetalation[2][5].

  • Ligand Selection (e.g., RuPhos vs. PPh₃): For 3-bromopyridines, standard triphenylphosphine (PPh₃) is sufficient[1]. However, for 2-bromopyridines, the nitrogen lone pair competes for palladium coordination. Bulky, electron-rich ligands like RuPhos force a specific geometry that prevents the nitrogen from coordinating, thus keeping the catalytic cycle active[4].

  • Inert Atmosphere (Nitrogen/Argon): Oxygen irreversibly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes. Self-Validation Check: If the reaction mixture rapidly turns black (precipitation of "palladium black") before heating, oxygen ingress has occurred, and the catalyst is dead.

Detailed Experimental Protocol

The following is a highly optimized, step-by-step methodology for the coupling of a standard bromopyridine (e.g., 3-Bromo-5-(3-chlorophenoxy)pyridine) with an arylboronic acid[1].

Workflow Step1 1. Inert Setup Purge Flask with Ar Step2 2. Solid Reagents Halide, Boronic Acid, Pd Cat, Base Step1->Step2 Step3 3. Solvent Addition Degassed Dioxane/H2O Step2->Step3 Step4 4. Reaction 80-110 °C, Monitor TLC Step3->Step4 Step5 5. Purification Extraction & Column Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Reagents Required:
  • Limiting Reagent: 3-Bromo-5-(3-chlorophenoxy)pyridine (1.0 equivalent)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equivalents)

  • Catalyst: Pd(PPh₃)₄ (3 – 5 mol%)

  • Base: K₃PO₄ or Na₂CO₃ (2.0 – 3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 v/v ratio)

Step-by-Step Procedure:

Step 1: Reaction Setup & Inert Atmosphere

  • Flame-dry a Schlenk tube or a round-bottom flask equipped with a magnetic stir bar.

  • Add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and the inorganic base (2.0 equiv) to the flask.

  • Seal the flask with a rubber septum and purge the system with Argon (or Nitrogen) using a vacuum/gas manifold for 3 cycles (10-15 minutes)[1].

Step 2: Solvent Addition & Catalyst Introduction 4. In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge this mixture with Argon for 15 minutes to remove dissolved oxygen. 5. Add the degassed solvent mixture to the reaction flask via syringe. The total solvent volume should yield a 0.1 M to 0.2 M concentration of the limiting reagent[1]. 6. Quickly remove the septum, add the Pd(PPh₃)₄ catalyst (3 mol%), and immediately reseal and purge the headspace with Argon. Note: Adding the catalyst last minimizes its exposure to trace oxygen during the solid addition phase.

Step 3: Heating and Reaction Monitoring 7. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously. The biphasic nature of the reaction requires high RPM to ensure adequate mass transfer between the organic and aqueous layers. 8. Monitor the reaction progress via LC-MS or TLC (typically using a Hexanes/Ethyl Acetate eluent). The reaction is usually complete within 4 to 12 hours.

Step 4: Work-up and Purification 9. Once the bromopyridine is consumed, cool the mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water and brine[1]. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl pyridine product.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles National Institutes of Health (NIH) / J. Am. Chem. Soc.[Link]

  • Suzuki Coupling: Principle Cambridge University Press[Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides The Journal of Organic Chemistry - ACS Publications[Link]

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water Journal of Chemical Research [Link]

  • Suzuki Coupling Mechanism and Applications Organic Chemistry Portal[Link]

Sources

Advanced Protocol for the Sonogashira Cross-Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of sp²–sp Coupling

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis, enabling the construction of C(sp²)–C(sp) bonds between aryl/vinyl halides and terminal alkynes. In drug development, this reaction is heavily utilized to synthesize rigid alkyne linkers, functionalized heterocycles, and fluorescent probes.

Unlike the harsh conditions required by early Cassar and Heck alkynylations, the classical Sonogashira reaction employs a dual Palladium/Copper catalytic system, allowing the reaction to proceed under remarkably mild conditions—often at room temperature. This guide breaks down the causality behind the experimental parameters and provides a self-validating protocol for the robust coupling of aryl halides.

Mechanistic Insights: The Dual Catalytic Cycle

To optimize a Sonogashira coupling, one must understand the interplay between the two distinct catalytic cycles occurring simultaneously: the Palladium Cycle and the Copper Cycle ().

  • Oxidative Addition (The Rate-Limiting Step): The active Pd(0) species inserts into the C–X bond of the aryl halide. The efficiency of this step is dictated by the bond dissociation energy of the aryl halide (I > Br > Cl) and the electron density of the Pd center.

  • Copper Acetylide Formation: The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide intermediate.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne to the Pd(II) complex. Subsequent reductive elimination yields the desired internal alkyne and regenerates the Pd(0) catalyst.

Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Ox L₂Pd(II)(Ar)(X) (Oxidative Addition) Pd0->PdII_Ox + Ar-X PdII_Trans L₂Pd(II)(Ar)(C≡CR) (Transmetalation) PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-C≡CR (Coupled Product) PdII_Trans->Product Yields Product CuX CuX Cu_Acetylide Cu-C≡CR (Copper Acetylide) CuX->Cu_Acetylide + Alkyne / Base Cu_Acetylide->PdII_Ox Transfers Alkyne Cu_Acetylide->CuX Regenerates CuX ArX Ar-X Alkyne H-C≡CR + Base

Mechanistic overview of the Pd/Cu dual-catalyzed Sonogashira cross-coupling reaction.

Causality in Reaction Parameters

As an application scientist, selecting the right reagents is an exercise in balancing reactivity against stability.

  • Catalyst Selection: While Pd(PPh₃)₄ is a true Pd(0) source, it is highly oxygen-sensitive and degrades over time. Pd(PPh₃)₂Cl₂ is overwhelmingly preferred as a precatalyst because it is air-stable. It is reduced in situ to the active Pd(0) species by the amine base or the terminal alkyne (via homocoupling).

  • Co-Catalyst (CuI): Copper(I) iodide accelerates the reaction by facilitating the deprotonation of the alkyne. However, in the presence of trace oxygen, Cu-acetylides undergo rapid Glaser homocoupling (forming R-C≡C-C≡C-R).

  • Base & Solvent: The base must be strong enough to deprotonate the alkyne but nucleophilically hindered enough to avoid side reactions. Triethylamine (Et₃N) and diisopropylamine (iPr₂NH) are standard. They frequently serve as both the base and the solvent, though co-solvents like THF or DMF are added to solubilize polar substrates.

Quantitative Substrate Reactivity Profile
Aryl HalideRelative ReactivityTypical TempRecommended Catalyst SystemTypical Reaction Time
Aryl Iodide (Ar-I) Very High20–25 °C (RT)2 mol% Pd(PPh₃)₂Cl₂ / 4 mol% CuI1–4 hours
Aryl Bromide (Ar-Br) Moderate60–80 °C5 mol% Pd(PPh₃)₄ / 10 mol% CuI4–12 hours
Aryl Chloride (Ar-Cl) Low90–120 °CPd₂(dba)₃ + Bulky Ligands (e.g., XPhos)12–24 hours

General Experimental Protocol

The following protocol is designed as a self-validating system for the coupling of an aryl iodide or reactive aryl bromide with a terminal alkyne.

Workflow Prep 1. Reagent Prep Weigh Pd/Cu & Ar-X Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reaction Add Alkyne & Base Degas->React Monitor 4. Validation TLC / LC-MS React->Monitor Workup 5. Workup Quench & Extract Monitor->Workup

Step-by-step experimental workflow for the standard Sonogashira coupling.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a Schlenk flask or a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Backfill the flask with Argon (Ar) or Nitrogen (N₂). Causality: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed Glaser homocoupling.

Step 2: Loading Solid Reagents

  • Add the aryl halide (1.0 equiv, e.g., 1.0 mmol).

  • Add Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%).

  • Add CuI (0.04 equiv, 4 mol%). Self-Validation Check: The mixture should appear as a pale yellow/greenish powder depending on the exact Pd/Cu grades.

Step 3: Solvent Addition and Degassing

  • Add anhydrous, degassed THF (5.0 mL) and anhydrous Et₃N (5.0 mL).

  • Perform three cycles of freeze-pump-thaw degassing, or vigorously sparge the solution with Argon for 15 minutes.

Step 4: Alkyne Addition and Initiation

  • Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe.

  • Stir the reaction at room temperature (for aryl iodides) or heat to 70 °C (for aryl bromides). Self-Validation Check: Within 15–30 minutes, observe a distinct color shift from pale yellow to a dark brown, reddish, or black tint. This visual cue confirms the in situ reduction of Pd(II) to the active Pd(0) species and the progression of the catalytic cycle.

Step 5: Reaction Monitoring

  • Monitor the reaction via TLC (e.g., 9:1 Hexanes:EtOAc) or LC-MS. Self-Validation Check: The disappearance of the starting aryl halide spot and the emergence of a new, lower-Rf, strongly UV-active (254 nm) spot validates product formation.

Step 6: Quenching and Workup

  • Once complete, dilute the mixture with diethyl ether or EtOAc (20 mL).

  • Filter the crude mixture through a short pad of Celite to remove the precipitated triethylammonium halide salts and insoluble metal complexes.

  • Wash the organic filtrate with saturated aqueous NH₄Cl (to sequester residual copper), followed by brine.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Expert Troubleshooting & Optimization

Mitigating Glaser Homocoupling

If your LC-MS or TLC indicates a massive formation of the alkyne dimer (Glaser product), your system is suffering from oxygen contamination. Elangovan et al. demonstrated that homocoupling can be diminished to <2% by utilizing a highly controlled reducing atmosphere (e.g., H₂ diluted in Ar) or by rigorously optimizing the degassing protocol to eliminate oxygen, which otherwise reoxidizes Pd(0) back to Pd(II) and promotes the side reaction (). Alternatively, add the alkyne via a syringe pump over 2 hours to keep its active concentration low.

Copper-Free Sonogashira Variants

For highly sensitive substrates (e.g., porphyrins) or when homocoupling cannot be suppressed, a Copper-Free Sonogashira protocol is recommended. As detailed by Soheili et al., utilizing specific ligands or simply increasing the Pd loading and temperature allows the Pd cycle to operate independently of the Cu-acetylide transmetalation step, completely bypassing the Glaser homocoupling pathway ().

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107 (3), 874-922. URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters, 2003, 5 (11), 1841-1844. URL: [Link]

  • Title: Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temp Source: Organic Letters, 2003, 5 (22), 4191-4194. URL: [Link]

use of 3-Bromo-5-(3-methoxyphenyl)pyridine in organic electronics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 3-Bromo-5-(3-methoxyphenyl)pyridine in Organic Electronics

Authored by: A Senior Application Scientist

Introduction: Identifying a Versatile Building Block for Advanced Materials

In the landscape of organic electronics, the rational design of molecular components is paramount to achieving high-performance devices. 3-Bromo-5-(3-methoxyphenyl)pyridine emerges as a particularly valuable heterocyclic building block. Its structure is a deliberate convergence of key chemical functionalities: an electron-deficient pyridine ring, a reactive carbon-bromine bond, and an electron-donating methoxyphenyl group.[1] This inherent electronic asymmetry, where the methoxyphenyl ring contributes to the Highest Occupied Molecular Orbital (HOMO) and the pyridine ring influences the Lowest Unoccupied Molecular Orbital (LUMO), establishes it as a "privileged scaffold".[1] The true synthetic power of this molecule lies in the C-Br bond, which serves as a versatile handle for constructing complex molecular architectures through modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[1][2] This guide provides a detailed exploration of its application, focusing on the synthesis of functional materials for Organic Light-Emitting Diodes (OLEDs) and offering field-proven protocols for researchers.

Core Application: Synthesis of π-Conjugated Systems via Suzuki-Miyaura Coupling

The most powerful application of 3-Bromo-5-(3-methoxyphenyl)pyridine is its use as a substrate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is the preeminent method for this transformation due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[3]

Mechanistic Rationale: Why Suzuki Coupling is the Method of Choice

The efficacy of the Suzuki coupling hinges on the reactivity of the carbon-halogen (C-X) bond. The established reactivity order is C-I > C-Br > C-Cl, which is inversely related to the bond dissociation energy.[2][3] The C-Br bond in 3-Bromo-5-(3-methoxyphenyl)pyridine offers an optimal balance of reactivity and stability. It is readily cleaved by the palladium catalyst in the rate-determining oxidative addition step under milder conditions than a C-Cl bond, yet the precursor itself is more stable and often more cost-effective than its iodo-analogue.[2] This makes it the superior choice for predictable, high-yield syntheses.[2]

The catalytic cycle, illustrated below, is a self-validating system. The palladium catalyst cycles through three fundamental steps: (1) Oxidative Addition of the palladium(0) complex into the C-Br bond, (2) Transmetalation , where the organic moiety from the activated boronic acid is transferred to the palladium(II) complex, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active palladium(0) catalyst.[3][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactant Ar-Br (3-Bromo-5-(3-methoxyphenyl)pyridine) Reactant->OxAdd Synthetic_Workflow Reactant1 3-Bromo-5-(3-methoxyphenyl)pyridine Conditions Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O, 90°C Reactant1->Conditions Reactant2 Carbazole Boronic Ester Reactant2->Conditions Product Target Material: Carbazole-Pyridine Derivative Conditions->Product OLED_Device_Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (e.g., Host:New Material + Dopant) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO)

Sources

Synthetic Routes to 3-Amino-5-(phenoxy)pyridine Derivatives: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Discovery

The 3-amino-5-(phenoxy)pyridine scaffold is a highly privileged structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors[1]. The strategic placement of the heteroatoms allows the molecule to perform dual functions within a biological target: the pyridine nitrogen acts as a critical hydrogen bond acceptor (often interacting with the hinge region of a kinase active site), while the phenoxy group is perfectly positioned to occupy adjacent hydrophobic pockets[1]. Furthermore, the primary amine at the 3-position serves as a versatile synthetic handle for late-stage diversification, such as amide coupling or urea formation, enabling precise tuning of pharmacokinetic and pharmacodynamic properties.

As an Application Scientist, I approach the synthesis of these derivatives not just as a sequence of reactions, but as a strategic workflow. The choice of synthetic route dictates the scalability, cost-efficiency, and modularity of the drug discovery program.

Retrosynthetic Analysis & Route Selection

To access the 3-amino-5-(phenoxy)pyridine core, two primary divergent synthetic routes are employed in the industry. The selection between these routes depends on the project phase (e.g., early-stage SAR exploration vs. process scale-up).

  • Route A: The Cross-Coupling Strategy (Ullmann to Buchwald-Hartwig). This route begins with 3,5-dibromopyridine. A mono-etherification via Ullmann coupling yields a 3-bromo-5-phenoxypyridine intermediate, which is subsequently subjected to a Buchwald-Hartwig amination[2]. Causality: This route is highly modular. It allows for the introduction of various complex amines at the late stage, making it ideal for library synthesis and SAR exploration.

  • Route B: The Reduction Strategy (SNAr to Catalytic Hydrogenation). This route utilizes 3-bromo-5-nitropyridine or 3-chloro-5-nitropyridine. Nucleophilic aromatic substitution (SNAr) or Ullmann coupling introduces the phenoxy group, followed by the reduction of the nitro group to a primary amine[3]. Causality: This route avoids the use of expensive palladium ligands for the C-N bond formation, making it highly cost-effective and preferred for large-scale process chemistry.

RouteComparison SM1 3,5-Dibromopyridine Int1 3-Bromo-5-phenoxypyridine SM1->Int1 Ullmann Coupling (CuI, K2CO3) SM2 3-Bromo-5-nitropyridine Int2 3-Nitro-5-phenoxypyridine SM2->Int2 SNAr / Ullmann (Base, Heat) Phenol Phenol (Nucleophile) Phenol->Int1 Phenol->Int2 Target 3-Amino-5-phenoxypyridine Int1->Target Buchwald-Hartwig (Pd, Amine Surrogate) Int2->Target Catalytic Reduction (Pd/C, H2)

Fig 1: Divergent synthetic workflows for the 3-amino-5-(phenoxy)pyridine scaffold.

Quantitative Data: Route Comparison Matrix

To facilitate decision-making, the following table summarizes the quantitative and qualitative parameters of both routes based on standard medicinal chemistry practices and patent literature[3].

ParameterRoute A: Cross-CouplingRoute B: Nitro Reduction
Starting Material 3,5-Dibromopyridine3-Bromo-5-nitropyridine
Key Reagents CuI, Pd2(dba)3, BINAP, ImineK2CO3, Pd/C, H2 gas
Typical Overall Yield 45% - 55%60% - 70% (e.g., 62% in MeOH)[3]
Reaction Temperatures High (100–140 °C)Moderate (RT to 80 °C)
Scalability Moderate (Pd cost, inert atm)High (Standard hydrogenation)
Primary Advantage Late-stage amine diversificationCost-effective, robust scale-up

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis via Route A (Cross-Coupling)

Step 1.1: Ullmann Condensation Causality: Copper(I) iodide is utilized to facilitate the insertion into the C-Br bond, lowering the activation energy for the nucleophilic attack of the phenoxide. Potassium carbonate ( K2​CO3​ ) is selected as a mild base; stronger bases (like NaH) can lead to degradation of the electron-deficient pyridine ring or promote unwanted side reactions.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 equiv), phenol (1.1 equiv), CuI (0.1 equiv), and K2​CO3​ (2.0 equiv)[1].

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (0.2 M). Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Validation check: The starting material exhibits a distinct 1:2:1 isotopic pattern ( [M+H]+ 237/239/241). Successful mono-substitution is confirmed by the appearance of a 1:1 isotopic pattern ( [M+H]+ 250/252) for 3-bromo-5-phenoxypyridine. If a singlet mass appears ( [M+H]+ 264), over-substitution (di-phenoxy) has occurred, indicating the reaction was run too hot or with excess phenol.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and purify via flash chromatography.

Step 1.2: Buchwald-Hartwig Amination Causality: Direct use of ammonia gas is challenging and often leads to catalyst poisoning or diarylation. Benzophenone imine is used as a sterically hindered ammonia surrogate, which readily undergoes reductive elimination and can be easily cleaved under mild acidic conditions to reveal the primary amine.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_1 Pd(II) Aryl Bromide OxAdd->PdII_1 C-Br Cleavage AmineCoord Amine Coordination PdII_1->AmineCoord PdII_2 Pd(II) Aryl Amido AmineCoord->PdII_2 Base & Amine RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Target Scaffold RedElim->Product C-N Bond

Fig 2: Catalytic cycle of Buchwald-Hartwig amination for C-N bond formation.

  • Setup: Combine 3-bromo-5-phenoxypyridine (1.0 equiv), benzophenone imine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), BINAP (0.10 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous toluene[2].

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat at 90 °C for 8 hours.

  • Hydrolysis: Cool the mixture, filter through Celite, and concentrate. Dissolve the crude imine in THF, add 1M HCl (aqueous), and stir at room temperature for 2 hours to cleave the benzophenone protecting group.

  • Workup: Basify the aqueous layer with saturated NaHCO3​ and extract with DCM. The free primary amine is purified via chromatography (DCM/MeOH gradient).

Protocol 2: Synthesis via Route B (Nitro Reduction)

Step 2.1: Etherification (SNAr)

  • Setup: Dissolve 3-bromo-5-nitropyridine (1.0 equiv) and phenol (1.05 equiv) in anhydrous DMF. Add K2​CO3​ (2.0 equiv).

  • Reaction: Heat to 80 °C. The strong electron-withdrawing nature of the nitro group activates the pyridine ring, allowing for a smooth SNAr reaction without the need for transition metal catalysts.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry, and concentrate to yield 3-nitro-5-phenoxypyridine.

Step 2.2: Catalytic Hydrogenation Causality: Palladium on carbon (Pd/C) is highly efficient for nitro reduction. Methanol is chosen as the solvent because it solubilizes the starting material well and facilitates proton transfer during the reduction mechanism[3].

  • Setup: Dissolve 3-nitro-5-phenoxypyridine in Methanol (0.1 M). Add 10% Pd/C (10% w/w).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1) and IR spectroscopy. Validation check: The starting nitro compound is typically yellow and UV-active, while the resulting aniline is colorless to pale brown. The disappearance of the nitro group's characteristic IR stretches (~1530 and ~1350 cm−1 ) and the appearance of primary amine N-H stretches (~3300-3400 cm−1 ) validates the complete reduction.

  • Workup: Filter the reaction mixture carefully through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to afford 3-amino-5-phenoxypyridine (Typical yield: 62%)[3].

References

  • INHIBITORS OF DIACYLGLYCEROL ACYLTRANSFERASE (Patent WO2010059611A2 / US20110224193A1) Source: Molaid Chemical Database / Schering Corp. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of substituted bromopyridines. The unique electronic properties of the pyridine ring and its potential to interact with the palladium catalyst present distinct challenges that require careful optimization. This resource will help you navigate these complexities to achieve higher yields and reproducible results.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address common problems encountered during the Suzuki-Miyaura coupling of substituted bromopyridines.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction with a substituted bromopyridine is resulting in a low yield or no product at all. What are the likely causes and how can I address them?

Answer: Low or no yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.

A. Catalyst System and Ligand Choice: The selection of the palladium catalyst and, more importantly, the ligand is critical for success. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the palladium center can inhibit the catalytic cycle.[1][2]

  • Explanation of Causality: Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[3] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation by shielding the metal center.[3][4]

  • Troubleshooting Steps:

    • Screen Ligands: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, screen a panel of electron-rich, bulky phosphine ligands.

    • Consider Pre-catalysts: Employ pre-formed catalysts that are more stable and active, such as PEPPSI-IPr (an NHC-based catalyst) which is known to be effective for heteroaryl couplings.[3]

B. Base Selection: The choice of base is not trivial; it plays a critical role in the transmetalation step by activating the boronic acid.[5] An inappropriate base can lead to side reactions or a stalled reaction.

  • Explanation of Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[6][7] For bromopyridines, weaker inorganic bases are often preferred to minimize side reactions like hydrodehalogenation.[1]

  • Troubleshooting Steps:

    • Switch to Weaker Inorganic Bases: If you are using a strong base like an alkoxide, consider switching to K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][8]

    • Ensure Base Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system, such as dioxane/water or toluene/water, can help dissolve inorganic bases.[9][10]

C. Solvent and Temperature: The solvent system affects the solubility of all components and can influence the stability and activity of the catalyst.[10]

  • Explanation of Causality: Polar aprotic solvents like 1,4-dioxane, THF, and DMF are commonly used as they can dissolve both the organic substrates and help to solubilize the inorganic base, often in combination with water.[10] The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause catalyst decomposition.

  • Troubleshooting Steps:

    • Optimize Solvent Ratio: If using a biphasic system (e.g., toluene/water), vary the ratio to improve the solubility of your specific substrates.[11]

    • Increase Temperature Incrementally: Gradually increase the reaction temperature, for example from 80 °C to 100 °C, while monitoring for product formation and potential decomposition.[9]

D. Reagent Quality and Inert Atmosphere: The purity of your reagents and the exclusion of oxygen are paramount for a successful reaction.

  • Explanation of Causality: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive state.[1] Impurities in the boronic acid or solvent can also poison the catalyst. Protodeboronation, the hydrolysis of the boronic acid, is a common side reaction that is exacerbated by impure reagents and non-anhydrous conditions (when intended).[11]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use high-purity bromopyridine and boronic acid/ester. If protodeboronation is suspected, consider using a more stable boronic ester, like a pinacol ester.[11]

    • Ensure Rigorous Degassing: Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[11] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[9]

Issue 2: Significant Formation of Side Products

Question: I am observing significant side products in my reaction, primarily debromination of my starting material and homocoupling of the boronic acid. How can I minimize these?

Answer: The formation of side products is a common challenge that can often be mitigated by adjusting the reaction conditions.

A. Hydrodehalogenation (Debromination): This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[1]

  • Potential Hydride Sources: Solvents, impurities in reagents, or even the boronic acid itself can act as hydride sources.[1]

  • Prevention Strategies:

    • Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[1]

    • Solvent System: Using a mixed organic/aqueous solvent system can sometimes suppress this pathway.[1]

    • Reagent Purity: Ensure high purity of all reagents, especially the boronic acid, to minimize potential hydride impurities.[1]

B. Homocoupling of Boronic Acid: This side reaction is often mediated by the presence of oxygen.[11]

  • Prevention Strategies:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-induced homocoupling. Ensure your reaction mixture is thoroughly deoxygenated.[11]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[11]

C. Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which does not participate in the cross-coupling.[12]

  • Prevention Strategies:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than their corresponding boronic acids.[11]

    • Anhydrous Conditions: If applicable to your system, switching to anhydrous solvents can prevent this side reaction.[11]

    • Weaker Base: A milder base may slow down the rate of protodeboronation.[11]

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing Suzuki-Miyaura reactions with substituted bromopyridines.

Q1: Which position of bromopyridine (2-, 3-, or 4-) is most reactive in Suzuki-Miyaura coupling?

The reactivity of the C-Br bond in bromopyridines is influenced by the electronic effects of the nitrogen atom. Generally, the reactivity follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition, particularly at the 2- and 4-positions. However, the proximity of the nitrogen in 2-bromopyridine can lead to catalyst inhibition, making it a challenging substrate.[13]

Q2: My bromopyridine has an amino substituent. How does this affect the reaction?

An amino group, being electron-donating, can decrease the reactivity of the C-Br bond towards oxidative addition.[11] More significantly, the lone pair of electrons on the amino group, in addition to the pyridine nitrogen, can chelate and inhibit the palladium catalyst.[2]

  • Strategy: Protecting the amino group, for instance as an acetamide, can be an effective strategy to reduce its coordinating ability and improve reaction yields. The protecting group can be removed after the coupling reaction.[2]

Q3: When should I choose a boronic acid versus a boronic ester?

While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer greater stability towards protodeboronation.[11][14]

  • Choose a boronic acid when:

    • It is commercially available and of high purity.

    • Your reaction conditions are relatively mild and you are not observing significant protodeboronation.

  • Choose a boronic ester when:

    • You are experiencing low yields due to protodeboronation.

    • The corresponding boronic acid is unstable.

    • You are working under anhydrous conditions.[14]

Q4: Can nickel catalysts be used for Suzuki-Miyaura couplings of bromopyridines?

Yes, nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium. They can be particularly effective for coupling more challenging substrates, including some aryl chlorides.[15][16] The experimental setup is similar, but often requires different ligands and solvent systems.

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromopyridines
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Common, reliable Pd(II) and Pd(0) sources.[3]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that promote the key catalytic steps and prevent catalyst inhibition.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Weaker inorganic bases that are effective in activating the boronic acid while minimizing side reactions.[1]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Polar aprotic solvents that dissolve the reactants and a small amount of water to dissolve the base.[9][10]
Temperature 80-110 °CA good starting range to ensure sufficient reaction rate without causing catalyst decomposition.[9]
General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of a substituted bromopyridine with an arylboronic acid. Optimization will be necessary for your specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.[9]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[3]

  • Solvent Addition: Add the degassed organic solvent (e.g., 8 mL of 1,4-dioxane) followed by degassed water (e.g., 2 mL) via syringe.[9]

  • Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D R'-B(OR)2 + Base E Ar-Pd(II)-R'(Ln) D->E F Reductive Elimination E->F F->A G Ar-R' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed q1 Is the catalyst system optimal for electron-deficient heteroaryls? start->q1 a1 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) or try an NHC pre-catalyst. q1->a1 No q2 Is the base appropriate? q1->q2 Yes a1->q2 a2 Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3). q2->a2 No q3 Are solvent and temperature optimized? q2->q3 Yes a2->q3 a3 Vary solvent ratio (e.g., dioxane/water) and/or increase temperature. q3->a3 No q4 Is degassing sufficient and are reagents pure? q3->q4 Yes a3->q4 a4 Use freeze-pump-thaw or extended sparging. Consider using a boronic ester. q4->a4 No end Improved Yield q4->end Yes a4->end

Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • Li, J., et al. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications. Retrieved from [Link]

  • Scott, J. S., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Suzuki Cross Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, M., et al. (2025). General Base‐Free Suzuki‐Miyaura Cross‐Coupling Reaction via Electrophilic Substitution Transmetalation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kallepalli, V. A., & Kozlowski, M. C. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bielenica, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Escayola, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • Catino, M., & Ciappa, A. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Retrieved from [Link]

  • Taylor, A. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Yield Optimization for 3-Bromo-5-(3-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-(3-methoxyphenyl)pyridine . This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing yield, selectivity, and conversion challenges during the Suzuki-Miyaura cross-coupling of 3,5-dibromopyridine and (3-methoxyphenyl)boronic acid.

Reaction Overview & Mechanistic Logic

The target molecule is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling. Because the starting material (3,5-dibromopyridine) possesses two identical, highly reactive carbon-bromine (C-Br) bonds, the primary synthetic challenge is achieving high yields of the mono-arylated product without triggering a second coupling event[1].

Understanding the catalytic cycle is critical for troubleshooting. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Over-coupling occurs when the newly formed mono-arylated product re-enters the catalytic cycle faster than the starting material.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3,5-dibromopyridine) Pd0->OxAdd Rate-determining step TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-arylated Product (Target) RedElim->Product Primary Pathway Product->OxAdd Excess Boronic Acid Side1 Di-arylation (Over-coupling) Product->Side1

Suzuki-Miyaura catalytic cycle highlighting the competing di-arylation pathway.

Troubleshooting Guide

Q1: My LC-MS shows a high percentage of the di-arylated byproduct (3,5-bis(3-methoxyphenyl)pyridine). How can I suppress over-coupling?

  • Causality: The primary cause of di-arylation is an excess of the boronic acid or a highly active catalyst system that fails to differentiate between the starting dihalide and the mono-arylated intermediate. Although the first coupling slightly deactivates the pyridine ring via steric hindrance and electronic donation from the methoxyphenyl group, it is often insufficient to halt the reaction completely if local concentrations of reagents are high.

  • Solution:

    • Stoichiometry Control: Strictly limit the (3-methoxyphenyl)boronic acid to 0.90 – 0.95 equivalents relative to 3,5-dibromopyridine. It is significantly easier to separate unreacted starting material during purification than to remove the di-arylated byproduct.

    • Slow Addition: Add the boronic acid dropwise via a syringe pump over 1-2 hours to keep its local concentration in the reaction mixture extremely low.

    • Ligand Selection: Transition to a catalyst with bulkier ligands (e.g., Pd(dppf)Cl₂) which increases the steric penalty for the second oxidative addition.

Q2: I am observing significant amounts of 3-(3-methoxyphenyl)pyridine (protodehalogenation). What is causing this?

  • Causality: Protodehalogenation occurs when the Pd(II) intermediate undergoes hydride insertion followed by reductive elimination, bypassing the transmetalation step. This hydride source is typically an alcoholic solvent (like ethanol or methanol) or trace impurities in the base.

  • Solution: Avoid alcoholic co-solvents entirely. Switch to a strictly controlled 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water solvent system[2].

Q3: The reaction stalls at 40% conversion despite having unreacted starting materials. Why?

  • Causality: Catalyst deactivation (indicated by the precipitation of "Pd black") is the most likely culprit. This happens when the rate of reductive elimination is slower than the degradation of the Pd(II) species, or if the reaction mixture is exposed to oxygen, which oxidizes the active Pd(0) species[1].

  • Solution: Implement rigorous freeze-pump-thaw degassing. Oxygen is detrimental to Pd(0). Alternatively, increase the ligand-to-palladium ratio slightly to stabilize the active Pd(0) species in solution.

TroubleshootingLogic Issue Low Yield of Target Molecule Cause1 Over-coupling (Di-arylation) Issue->Cause1 Cause2 Protodehalogenation Issue->Cause2 Cause3 Catalyst Poisoning Issue->Cause3 Sol1 Strict 0.95 eq Boronic Acid Cause1->Sol1 Sol2 Avoid Alcoholic Solvents Cause2->Sol2 Sol3 Thorough Degassing (Ar/N2) Cause3->Sol3

Logical troubleshooting workflow for resolving common synthetic yield issues.

Comparative Data for Protocol Selection

To guide your optimization, we have compiled quantitative data from literature-validated protocols specifically addressing the mono-arylation of 3,5-dibromopyridine derivatives.

Catalyst SystemBaseSolvent SystemTemp (°C)Mono-arylation Yield (%)Reference
2 mol% Pd(PPh₃)₄K₂CO₃DME / H₂O (3:1)8068%[2]
2 mol% Na₂PdCl₄ / PCy₃NaOHPure H₂O (+ SDS)10077%[3]
5 mol% Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100~55% (High Di-arylation)Extrapolated

Note: The aqueous Na₂PdCl₄ protocol utilizes micellar catalysis (SDS surfactant) to enhance selectivity and yield by compartmentalizing the reaction, which inherently restricts the second coupling event[3].

Standard Operating Procedure (SOP): Optimized Mono-arylation

This self-validating protocol is adapted from high-yielding literature conditions[2] to maximize the formation of 3-Bromo-5-(3-methoxyphenyl)pyridine while actively suppressing over-coupling.

Materials:

  • 3,5-Dibromopyridine (1.00 eq, 10.0 mmol)

  • (3-Methoxyphenyl)boronic acid (0.95 eq, 9.5 mmol)

  • Pd(PPh₃)₄ (0.02 eq, 2 mol%)

  • K₂CO₃ (2.00 eq, 20.0 mmol)

  • Dimethoxyethane (DME) / Deionized Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (10.0 mmol) and K₂CO₃ (20.0 mmol). Add the DME/Water solvent mixture (40 mL). Degas the suspension via three freeze-pump-thaw cycles or by vigorously sparging Argon through the mixture for 30 minutes.

  • Catalyst Addition: Under a positive flow of Argon, add the Pd(PPh₃)₄ catalyst (2 mol%). Stir at room temperature for 5 minutes to ensure dissolution and formation of the active catalytic complex.

  • Controlled Addition (Critical Step): Heat the reaction mixture to 80 °C. Dissolve the (3-methoxyphenyl)boronic acid (9.5 mmol) in 10 mL of rigorously degassed DME. Add this solution dropwise to the heated reaction mixture over 1.5 hours using a syringe pump.

    • Causality Check: This slow addition starves the reaction of the boronic acid, ensuring that once a molecule of 3,5-dibromopyridine is mono-arylated, there is no excess boronic acid available to drive the second transmetalation step.

  • Validation & Monitoring: Stir the reaction at 80 °C for an additional 4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 4:1). Self-validation: The reaction is deemed complete when the limiting reagent (boronic acid) is fully consumed, even if trace 3,5-dibromopyridine remains.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 10% EtOAc in Hexanes gradient). The unreacted 3,5-dibromopyridine will elute first, followed by the target 3-Bromo-5-(3-methoxyphenyl)pyridine.

Frequently Asked Questions (FAQs)

Q: Can I use a modern Buchwald pre-catalyst (e.g., XPhos Pd G3) instead of Pd(PPh₃)₄? A: Yes. Buchwald pre-catalysts are highly efficient and activate at much lower temperatures. However, because they are exceptionally active, they can sometimes exacerbate di-arylation if stoichiometry and addition rates are not strictly controlled. If using XPhos Pd G3, lower the reaction temperature to 40-50 °C and strictly maintain 0.90 equivalents of boronic acid.

Q: Why is K₂CO₃ preferred over stronger bases like Cs₂CO₃ or NaOH in the DME protocol? A: The Suzuki-Miyaura transmetalation step requires base activation of the boronic acid to form a reactive boronate complex[1]. K₂CO₃ provides a moderate pH that is sufficient for this activation without promoting base-catalyzed degradation of the starting materials or the product. Stronger bases can sometimes lead to increased protodehalogenation or unwanted hydrolysis side reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.1

  • One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. RSC Publishing. 3

  • Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor. PMC (National Institutes of Health). 2

Sources

addressing challenges in polysubstituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have diagnosed and resolved countless failures in polysubstituted pyridine synthesis. Pyridines are notoriously difficult to functionalize due to their electron-deficient nature and the strong Lewis basicity of the sp²-hybridized nitrogen, which frequently poisons transition-metal catalysts.

This guide abandons generic advice in favor of mechanistic causality. Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, and self-validating experimental protocols designed to ensure your syntheses succeed on the first attempt.

Part 1: Diagnostic Workflow for Pyridine Synthesis

Before troubleshooting a failed reaction, you must ensure your overall synthetic strategy aligns with the steric and electronic realities of your target molecule. Use the decision tree below to determine whether a de novo construction or a late-stage functionalization (LSF) approach is required.

PyridineStrategy Start Target: Polysubstituted Pyridine Preinstalled Are core substituents already present in a precursor? Start->Preinstalled DeNovo De Novo Synthesis (e.g., Ynamide Cyclization) Preinstalled->DeNovo No LateStage Late-Stage Functionalization (LSF) Preinstalled->LateStage Yes Regio Regioselectivity Critical? LateStage->Regio Meta meta-Functionalization (Dearomatization strategy) Regio->Meta Target: C3/C5 Ortho ortho-Functionalization (C-H Fluorination/SNAr) Regio->Ortho Target: C2/C6

Diagnostic workflow for selecting the optimal polysubstituted pyridine synthesis strategy.

Part 2: Troubleshooting De Novo Synthesis

Q1: My multicomponent cyclization (e.g., Hantzsch or Bohlmann-Rahtz) yields an inseparable mixture of regioisomers. How can I achieve strict regiocontrol for 2,3,6-trisubstituted pyridines?

The Causality: Traditional multicomponent reactions rely on the reversible formation of enamines and enones. Because these intermediates exist in thermodynamic equilibrium, the final cyclization step often scrambles the substitution pattern, leading to poor regiocontrol.

The Solution: You must transition from a thermodynamic process to a kinetically locked, intramolecular process. Utilizing a lithiation/isomerization/intramolecular carbolithiation sequence of N-allyl-ynamides forces a highly regioselective 6-endo-dig cyclization. The geometric constraints of the ynamide intermediate physically prevent alternative cyclization modes .

Self-Validating Protocol: Regioselective Synthesis via N-Allyl-Ynamides

  • Preparation: Dissolve the N-allyl-ynamide (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C.

  • Deprotonation: Add sec-BuLi (1.1 equiv) dropwise.

    • Validation Check: Look for a distinct color shift (typically to deep red or orange). This visual cue confirms the successful generation of the localized lithiated species. If the solution remains colorless, quench and check your reagent titer.

  • Isomerization & Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. As it warms, the lithiated alkyne isomerizes to a ketenimine, triggering a spontaneous and irreversible 6-endo-dig carbolithiation.

  • Aromatization: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) directly to the mixture to oxidatively aromatize the resulting dihydropyridine into the fully substituted pyridine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The crude NMR should show a single regioisomer (>95% purity) before chromatography.

Part 3: Troubleshooting Late-Stage Functionalization (LSF)

Q2: I am attempting a transition-metal-catalyzed C–H activation on a complex pharmaceutical intermediate containing a pyridine ring, but the reaction stalls at 0% conversion. What is happening?

The Causality: You are experiencing classical catalyst poisoning. The sp²-hybridized nitrogen of the pyridine ring is a potent σ-donor. It outcompetes your carefully chosen ligands and irreversibly coordinates to the transition metal (e.g., Pd, Rh, Ru), forming an inactive, thermodynamically stable resting state .

The Solution: To functionalize the ortho-position (C2/C6), bypass transition metals entirely. A tandem C–H fluorination followed by Nucleophilic Aromatic Substitution (SₙAr) leverages the electron deficiency of the pyridine ring to your advantage .

Self-Validating Protocol: Late-Stage C2-Functionalization via AgF₂

  • Fluorination: Dissolve the pyridine substrate in anhydrous acetonitrile. Add AgF₂ (3.0 equiv) at room temperature.

    • Validation Check: AgF₂ is a dark brown/black powder. As the C–H fluorination proceeds, AgF₂ is reduced to AgF, turning the suspension a distinct yellow/gray. Do not stop the reaction until this color change is complete.

  • Isolation: Filter the mixture through a pad of Celite to remove the silver salts. Concentrate the filtrate to isolate the 2-fluoropyridine intermediate.

  • SₙAr Displacement: Dissolve the 2-fluoropyridine in DMF. Add your desired nucleophile (e.g., an amine or alkoxide, 1.5 equiv) and K₂CO₃ (2.0 equiv). Heat to 80 °C for 4–12 hours.

    • Validation Check: TLC will show rapid consumption of the fluorinated intermediate, as the fluorine atom is an exceptional leaving group in SₙAr reactions.

Q3: How do I selectively functionalize the meta-position (C3/C5)? Electrophilic aromatic substitution (SₙAr) requires harsh conditions (fuming HNO₃, >150 °C) and destroys my delicate substrate.

The Causality: Pyridine is inherently electron-deficient. When exposed to electrophiles or Lewis acids, the nitrogen lone pair reacts first, creating a pyridinium ion that completely deactivates the ring toward further electrophilic attack.

The Solution: Implement a temporary dearomatization strategy . By activating the nitrogen (e.g., forming a Zincke imine), you break the aromaticity. The ring becomes an electron-rich, enamine-like system that is highly susceptible to electrophiles precisely at the former meta-position. Subsequent deprotection restores the aromatic pyridine core.

DearomatizationMechanism Pyridine Pyridine Core (Electron Deficient) Activation N-Activation (Zincke imine formation) Pyridine->Activation Dearomatized Dearomatized Intermediate (Electron-rich at meta) Activation->Dearomatized Electrophile Electrophilic Addition (Halogenation/Alkylation) Dearomatized->Electrophile Rearomatization Rearomatization (Elimination/Deprotection) Electrophile->Rearomatization Product meta-Substituted Pyridine Rearomatization->Product

Mechanism of meta-selective pyridine functionalization via temporary dearomatization.

Part 4: Quantitative Performance of Modern Pyridine Syntheses

To assist in selecting the correct methodology, the following table summarizes the quantitative metrics and operational advantages of the protocols discussed above.

MethodologyTarget PositionYield RangeRegioselectivityKey Advantage
N-Allyl-Ynamide Cyclization Core Assembly65–92%>99% (Structurally locked)Completely avoids thermodynamic scrambling of substituents.
AgF₂ / SₙAr Sequence C2 / C6 (ortho)50–98%ExcellentBypasses transition metal poisoning; operates under mild conditions.
Zincke Imine Dearomatization C3 / C5 (meta)45–85%HighOvercomes the severe electronic deactivation of the pyridine core.

Part 5: References

  • De Novo Synthesis of 1,4-Dihydropyridines and Pyridines. Gati, W., Rammah, M. M., Rammah, M. B., Couty, F., & Evano, G. Journal of the American Chemical Society, 2012, 134(22), 9078-9081.[Link]

  • Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 2023, 19, 786–825.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Fier, P. S., & Hartwig, J. F. Journal of the American Chemical Society, 2014, 136(28), 10139-10147.[Link]

  • meta-Selective C−H Functionalization of Pyridines. Li, X. et al. Angewandte Chemie International Edition, 2023.[Link]

improving reaction efficiency with microwave-assisted pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Microwave-Assisted Pyridine Synthesis Support Center . This resource is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize reaction efficiency, troubleshoot bottlenecks, and scale up the synthesis of pyridine and 1,4-dihydropyridine (1,4-DHP) scaffolds using microwave-assisted organic synthesis (MAOS).

Part 1: Troubleshooting & FAQ Guide

Q1: My microwave-assisted Hantzsch synthesis of 1,4-DHPs is yielding less than 40%. Why is the conversion so low, and how can I improve it? Causality & Solution: Low yields in microwave-assisted multicomponent reactions (MCRs) often stem from inefficient dielectric coupling between the microwave energy and the reaction medium. If you are using non-polar solvents (like toluene or hexane), they lack the necessary dipole moment to convert microwave radiation into rapid internal heat.

  • Action: Switch to a highly polar, microwave-absorbing solvent such as ethanol or PEG-400. Recent validated protocols demonstrate that using PEG-400 as a green reaction medium alongside a phosphotungstic acid (HPW) catalyst dramatically enhances regioselectivity and accelerates the cyclocondensation, pushing yields above 90% within minutes[1].

Q2: I am trying to synthesize fully aromatic pyridines from 1,4-DHPs, but my oxidation step is generating a complex mixture of side products. What is going wrong? Causality & Solution: Classical oxidants (e.g., HNO₃, KMnO₄, CrO₃) used under prolonged thermal heating often lead to over-oxidation, ring cleavage, or difficult workups. Microwave irradiation accelerates reaction kinetics, meaning harsh oxidants will rapidly degrade your product.

  • Action: Utilize milder, solid-supported oxidants under solvent-free microwave conditions. For instance, irradiating 1,4-DHPs with manganese dioxide (MnO₂) supported on bentonite clay for 3–10 minutes provides clean, quantitative aromatization (up to 100% yield) without the formation of destructive side products[2].

Q3: Can I perform the Bohlmann-Rahtz pyridine synthesis in a single step? The classical method takes hours and requires intermediate isolation. Causality & Solution: Yes. The classical Bohlmann-Rahtz reaction is a two-step process because the initial Michael addition (between an enamine and an alkynone) forms a dienone intermediate that requires extremely high thermal energy to undergo cyclodehydration. Microwave irradiation provides rapid, uniform superheating that overcomes this kinetic barrier in a single pot.

  • Action: Irradiate the reagents in a polar aprotic solvent like DMSO at 170 °C for 10–20 minutes. The microwave energy facilitates both the Michael addition and the subsequent cyclodehydration simultaneously, offering total regiocontrol and yields up to 98%[3].

Q4: My closed-vessel microwave reactor keeps aborting the run due to pressure spikes. How do I stabilize the reaction? Causality & Solution: Microwave reactors operate under the principles of the Clausius-Clapeyron equation, where vapor pressure increases exponentially with temperature[4]. If you are heating a highly volatile solvent (like methanol or dichloromethane) significantly above its atmospheric boiling point, the pressure will rapidly exceed the safety limits of the vessel (typically 15–30 bar), triggering an automatic shutdown.

  • Action:

    • Ensure the reaction volume does not exceed 50% of the vessel's capacity to allow for vapor expansion.

    • Switch to a solvent with a lower vapor pressure at high temperatures (e.g., DMSO, DMF, or PEG-400).

    • If a volatile solvent is strictly required, utilize an open-vessel microwave system equipped with a reflux condenser[5].

Part 2: Data Presentation

The following table summarizes the kinetic and yield advantages of microwave-assisted protocols over conventional conductive heating for pyridine synthesis.

Reaction TypeHeating MethodCatalyst / SolventTemp (°C)TimeYield (%)
Hantzsch 1,4-DHP ConventionalNone / EthanolReflux12–24 h40–60%
Hantzsch 1,4-DHP MicrowaveHPW / PEG-400120 °C5–10 min85–96%
DHP Aromatization ConventionalHNO₃ / Acetic Acid80 °C4–6 h50–70%
DHP Aromatization MicrowaveMnO₂-Clay / Solvent-free100 °C3–10 min80–100%
Bohlmann-Rahtz ConventionalZnBr₂ / Toluene110 °C5.5 h~86%
Bohlmann-Rahtz MicrowaveNone / DMSO170 °C20 min90–98%

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis of 1,4-DHPs[6]

This self-validating system utilizes PEG-400, which acts as both a microwave-absorbing medium and a phase-transfer agent, ensuring high reproducibility.

  • Preparation: In a 10 mL heavy-walled microwave-safe quartz vial, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.0 mmol).

  • Catalyst & Solvent: Add 5 mol% of phosphotungstic acid (HPW) and 2.0 mL of PEG-400. Drop in a magnetic stir bar.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the pressure sensor and IR temperature sensor on the microwave synthesizer are calibrated.

  • Irradiation: Insert the vial into the monomode microwave reactor. Set the parameters to 120 °C, with a ramp time of 2 minutes and a hold time of 10 minutes. Maximum power: 200 W.

  • Workup: Upon completion and automated forced-air cooling to < 50 °C, pour the mixture into crushed ice. The 1,4-DHP will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: One-Pot Bohlmann-Rahtz Pyridine Synthesis[3]

This protocol eliminates the need to isolate the dienone intermediate, leveraging the superheating effect of microwaves in DMSO.

  • Preparation: In a 10 mL microwave process vial, combine ethyl β-aminocrotonate (1.0 mmol) and the desired ethynyl ketone (1.0 mmol).

  • Solvent: Add 3.0 mL of anhydrous DMSO. (DMSO is highly microwave active, tanδ=0.825 , ensuring rapid heating).

  • Irradiation: Seal the vessel and irradiate at 170 °C for 20 minutes under continuous magnetic stirring.

  • Workup: Cool the vessel to room temperature. Dilute the reaction mixture with 15 mL of ethyl acetate and wash sequentially with water ( 3×10 mL) and brine to remove the DMSO. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Part 4: Workflows & Mechanistic Visualizations

HantzschPathway N1 Aldehyde + β-Ketoester + NH3 (Starting Materials) N2 Microwave Dielectric Heating (Rapid Superheating) N1->N2 MCR Condensation N3 1,4-Dihydropyridine (1,4-DHP) (Intermediate Scaffold) N2->N3 Cyclization N4 Solid-Supported Oxidation (MnO2/Clay + MW) N3->N4 Aromatization N5 Fully Aromatized Pyridine (Final Product) N4->N5 -H2 / -e-

Microwave-assisted Hantzsch synthesis and aromatization mechanistic workflow.

TroubleshootingTree Start Issue: Low Pyridine Yield in MW Reactor CheckPres Are there pressure spikes or system venting? Start->CheckPres Solvent Action: Switch to low vapor pressure solvent (DMSO/PEG) CheckPres->Solvent Yes CheckConv Is conversion incomplete after irradiation? CheckPres->CheckConv No Temp Action: Increase Temp or Add HPW/PTSA Catalyst CheckConv->Temp Yes SideProd Are multiple side products forming? CheckConv->SideProd No Oxidant Action: Use milder oxidant (e.g., MnO2 instead of HNO3) SideProd->Oxidant Yes

Decision tree for troubleshooting low yields in MW-assisted pyridine synthesis.

References

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. 1

  • Application Note: Rapid Synthesis of 1,4-Dihydropyridines via Microwave-Assisted Hantzsch Reaction. Benchchem. 6

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. 2

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. 3

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. 4

  • Microwave Reactor Safety. Texas A&M University. 5

Sources

Technical Support Center: Catalyst and Ligand Selection for Efficient Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize this powerful C-N cross-coupling reaction. Here, you will find a comprehensive guide in a question-and-answer format, addressing specific experimental issues with detailed explanations, quantitative data, and actionable protocols.

Troubleshooting Guide

This section addresses common problems encountered during the Buchwald-Hartwig amination, providing systematic approaches to identify and resolve them.

Q1: My reaction is showing low or no yield of the desired arylamine. What are the likely causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors, often related to catalyst activity and reaction conditions.[1]

Initial Checks & Root Cause Analysis:

  • Inert Atmosphere Integrity: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.

  • Reagent Purity: Water and other protic impurities can lead to catalyst decomposition, often observed as the formation of palladium black.[1] Use anhydrous solvents and ensure your amine and aryl halide are of high purity.

  • Catalyst and Ligand Quality: Ensure your palladium precursor and ligand have been stored correctly under an inert atmosphere. Consider using a well-defined palladium pre-catalyst for more reproducible generation of the active catalytic species.[1][2]

Systematic Optimization Strategy:

If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary. The choice of ligand, base, and solvent are critically interlinked and substrate-dependent.

DOT Diagram: Troubleshooting Low Yield

Caption: A systematic workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

Q2: My reaction mixture is turning black and the reaction has stalled. What does this signify?

The formation of a fine black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition.[1] This removes the active palladium species from the catalytic cycle, leading to a stalled reaction.

Common Causes of Catalyst Decomposition:

  • Presence of Oxygen or Moisture: As mentioned, this is a primary culprit.[1]

  • Inappropriate Ligand Choice: The ligand's role is to stabilize the palladium center. If the ligand is not sufficiently bulky or electron-rich, it may not effectively prevent catalyst aggregation and decomposition.

  • High Reaction Temperatures: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[3]

  • Substrate-Induced Deactivation: Certain substrates, like 2-halopyridines, can coordinate to the palladium center and poison the catalyst.[3]

Solutions:

  • Improve Inert Technique: Re-evaluate your procedure for ensuring an oxygen- and moisture-free environment.

  • Ligand Screening: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable catalytic complexes.[4][5]

  • Temperature Optimization: Lower the reaction temperature and potentially extend the reaction time. Monitor the reaction closely for any signs of decomposition.[3]

  • Use of Pre-catalysts: Well-defined pre-catalysts often exhibit greater stability and can lead to more consistent results.[6]

Q3: I am observing a significant amount of hydrodehalogenation side product. How can I minimize this?

Hydrodehalogenation, the replacement of the halide on the aryl electrophile with a hydrogen atom, is a common side reaction that competes with the desired amination pathway.[1] It arises from a palladium hydride species that can participate in reductive elimination with the aryl halide.

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Base: The choice of base can significantly influence the formation of palladium hydride species. In some cases, using a less sterically hindered or a weaker base can suppress this side reaction.[2]

  • Ligand Selection: The ligand framework plays a crucial role in modulating the relative rates of reductive elimination (forming the C-N bond) versus side reactions. Screening different ligands is a key strategy to favor the desired amination.[1]

  • Lower the Reaction Temperature: Higher temperatures can sometimes disproportionately accelerate the hydrodehalogenation pathway.[2]

  • Amine Stoichiometry: Ensure the amine is not the limiting reagent, as this can sometimes lead to an increase in side reactions.

DOT Diagram: Competing Reaction Pathways

Competing_Pathways Pd_Complex Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Pd_Complex->Amine_Coordination Side_Reaction β-Hydride Elimination or other Pd-H formation Pd_Complex->Side_Reaction Competing Pathway Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Desired Pathway Desired_Product Desired Arylamine (C-N Bond Formation) Reductive_Elimination->Desired_Product Hydrodehalogenation Hydrodehalogenation (C-H Bond Formation) Side_Reaction->Hydrodehalogenation

Caption: Competition between the desired C-N reductive elimination and the hydrodehalogenation side pathway.

Frequently Asked Questions (FAQs)

Q4: How do I select the right ligand for my specific substrates?

Ligand selection is arguably the most critical parameter in a Buchwald-Hartwig amination and is highly dependent on the nature of the coupling partners.

General Principles:

  • Steric Bulk: Bulky ligands generally accelerate the rate-limiting reductive elimination step and help prevent the formation of inactive catalyst dimers.

  • Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition of aryl chlorides.[4]

A Ligand Selection Guide Based on Substrate Class:

Substrate ClassRecommended Ligand FamiliesSpecific ExamplesRationale & Key Considerations
Primary Aliphatic Amines Bulky BiarylphosphinesBrettPhos, tBuBrettPhos[7][8]Designed to facilitate coupling with less nucleophilic primary amines and amides.
Secondary Aliphatic Amines Bulky BiarylphosphinesJohnPhos, DavePhos, RuPhos[7][8]Effective for a broad range of secondary amines with aryl halides and triflates.[7]
Sterically Hindered Substrates Highly Bulky Biarylphosphines, P,N-LigandsXPhos, Newly developed carbazolyl-derived ligands[9][10]The increased steric bulk can overcome the hindrance of ortho-substituted aryl halides or bulky amines.[9][10]
Aryl Chlorides (less reactive) Electron-Rich, Bulky LigandscataCXium® A, XPhos, SPhosThe electron-rich nature of the ligand is crucial for the challenging oxidative addition of the C-Cl bond.
Heterocyclic Substrates Specialized Biarylphosphines, NHC LigandsDavePhos (for indoles), tBuXPhos (for indazoles)[8]Can prevent catalyst poisoning by coordinating heteroatoms. NHC ligands are also very effective.[3][5]
Ammonia Equivalents Bidentate or Bulky Monodentate LigandsBINAP, DPPFUsed for coupling with ammonia surrogates like benzophenone imine to synthesize primary anilines.[11]

This table provides general recommendations. Optimal ligand selection often requires screening.

Q5: What is the role of the base, and how do I choose the most appropriate one?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine or the amine-palladium complex to generate the palladium amide intermediate, which is necessary for reductive elimination.

Comparison of Common Bases:

BasepKaH (approx.)Common SolventsAdvantagesDisadvantages
NaOt-Bu, KOt-Bu 19Toluene, Dioxane, THFHighly effective, promotes fast reaction rates, widely used.[2]Incompatible with base-sensitive functional groups (e.g., esters, ketones).[8] Poor solubility in some solvents.[12][13]
LHMDS, KHMDS 26Toluene, THFVery strong base, useful for low-temperature aminations and substrates with protic functional groups.[8][14]Can also be incompatible with sensitive functional groups.
Cs₂CO₃, K₃PO₄ 10.3 (H₂CO₃)Dioxane, THF, DMFWeaker bases, compatible with a wider range of functional groups.[15]Often require higher temperatures or longer reaction times.
DBU 13.5Toluene, DMFSoluble organic base, allows for homogeneous reaction conditions, beneficial for flow chemistry.[16]May not be as effective as strong inorganic bases for all substrate combinations.

Selection Rationale:

  • For robust substrates without base-sensitive functional groups, NaOt-Bu is often the base of choice for its high reactivity.[2][8]

  • For substrates containing sensitive functionalities like esters or unprotected alcohols, a weaker base such as Cs₂CO₃ or K₃PO₄ is recommended.[15]

  • LHMDS is particularly useful when coupling substrates that contain acidic protons (other than the amine N-H) that need to be deprotonated.[14][17]

Q6: Which solvent should I use for my Buchwald-Hartwig reaction?

The solvent influences reagent solubility, reaction rate, and even product distribution.[12][13]

Commonly Used Solvents:

  • Toluene: A very common, non-polar solvent. Often the first choice due to its effectiveness in a wide range of aminations.[2]

  • 1,4-Dioxane: A polar aprotic ether that is also widely used and can be a good alternative to toluene.[12][13]

  • Tetrahydrofuran (THF): Another common ethereal solvent, though sometimes associated with lower yields compared to toluene or dioxane.[2]

  • Aprotic Polar Solvents (e.g., DMF, DMAc): Can be used to improve the solubility of reagents, but caution is advised as they can sometimes coordinate to the palladium catalyst and inhibit its activity.[3][12]

Solvent Selection Considerations:

  • Solubility: Ensure that your starting materials and catalyst are sufficiently soluble. The insolubility of inorganic bases like NaOt-Bu in non-polar solvents like toluene creates a heterogeneous system, where efficient stirring is crucial.[12][13]

  • Reaction Temperature: The boiling point of the solvent must be appropriate for the required reaction temperature (typically 80-110 °C).[3][13]

  • Substrate Compatibility: Choose a solvent that will not react with your starting materials or reagents.

A study on the effect of solvents found that aprotic, non-polar solvents like m-xylene provided high selectivity towards the desired N-arylated amine product.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Ligand/Base Screening

This protocol outlines a high-throughput method for screening ligands and bases to quickly identify optimal reaction conditions.

DOT Diagram: Ligand Screening Workflow

Ligand_Screening Start Prepare Stock Solutions (Aryl Halide, Amine, Pd Precursor) Dispense Dispense Ligands & Bases into Array of Vials Start->Dispense Add_Reactants Add Stock Solutions to each Vial Dispense->Add_Reactants Seal_Heat Seal Vials under Inert Gas & Heat with Stirring Add_Reactants->Seal_Heat Analysis Cool, Dilute Aliquots, & Analyze by LC-MS/GC-MS Seal_Heat->Analysis Identify_Optimal Identify Conditions with Highest Product:Side Product Ratio Analysis->Identify_Optimal

Sources

Validation & Comparative

The Analytical Challenge: Causality in Magnetic Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis Guide: Resolving 3-Bromo-5-(3-methoxyphenyl)pyridine Using High-Field vs. Benchtop Spectrometers

As a critical biaryl building block in medicinal chemistry and a frequent product of Suzuki-Miyaura cross-coupling, 3-Bromo-5-(3-methoxyphenyl)pyridine presents a unique analytical challenge. Its structure features an electron-deficient pyridine ring coupled to an electron-rich methoxyphenyl system. For researchers and drug development professionals, confirming the structural integrity of this intermediate is paramount.

This guide objectively compares the performance of standard High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation of this compound. By analyzing the causality behind signal dispersion and detailing self-validating protocols, this guide establishes when to deploy rapid benchtop screening versus when high-field resolution is mandatory.

The structural validation of 3-Bromo-5-(3-methoxyphenyl)pyridine relies heavily on distinguishing the proton environments of its two distinct aromatic rings.

  • The Pyridine Ring: The electronegative nitrogen atom and the inductive electron-withdrawing effect of the bromine atom at C-3 significantly deshield the pyridine protons (H-2, H-4, H-6), pushing them downfield to the 8.0–8.8 ppm region. Because these protons are separated by substituents, they are meta to each other, exhibiting small coupling constants ( 4JHH​≈1.5−2.5 Hz).

  • The Phenyl Ring: The 3-methoxyphenyl group contains a sharp, isolated methoxy singlet (~3.88 ppm) and a complex spin-spin splitting network (ortho, meta, and para couplings) between 7.0–7.5 ppm. According to [1], these distinct aromatic signals are critical for confirming successful cross-coupling.

The Field Strength Dilemma: The Larmor frequency dictates the chemical shift dispersion in Hertz (Hz). At 400 MHz, a 1 ppm shift equals 400 Hz, ensuring the ratio of chemical shift difference to coupling constant ( Δν/J ) is large enough to produce clear, first-order multiplets. However, as noted in[2], lower magnetic fields compress this dispersion. At 80 MHz (1 ppm = 80 Hz), the Δν/J ratio for the phenyl ring protons approaches 1, causing the multiplets to collapse into overlapping, second-order patterns that cannot be cleanly integrated.

Workflow Visualization: Benchtop vs. High-Field Strategies

NMR_Comparison Start 3-Bromo-5-(3-methoxyphenyl)pyridine Sample Preparation split Start->split Benchtop Benchtop NMR (80 MHz) Routine Screening split->Benchtop HighField High-Field NMR (400 MHz) Structural Elucidation split->HighField B_Data 1H: Methoxy Singlet Resolved 13C: Low S/N for Quaternary C Benchtop->B_Data H_Data 1H: Full Multiplet Resolution 13C: All 12 Carbons Resolved HighField->H_Data B_Result Reaction Monitoring (Pass/Fail) B_Data->B_Result H_Result Publication-Grade Structural Confirmation H_Data->H_Result

Workflow comparing Benchtop (80 MHz) and High-Field (400 MHz) NMR for biaryl pyridine analysis.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodology incorporates internal checkpoints. A protocol is only as reliable as its ability to flag its own errors.

Phase 1: Sample Preparation & Homogeneity Verification
  • Dissolution: Accurately weigh 15 mg of the purified compound. Dissolve completely in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because its residual proton signal (7.26 ppm) does not interfere with the critical pyridine protons (>8.0 ppm) or the methoxy singlet (3.88 ppm).

    • Self-Validation Check: Hold the NMR tube against a white background under bright light. The solution must be perfectly clear. Any suspended particulate matter will distort the magnetic field homogeneity, causing artificial line broadening. Filter through a glass wool plug if necessary.

Phase 2: Tuning, Locking, and Shimming
  • Equilibration: Insert the 5 mm NMR tube into the spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Locking: Engage the deuterium lock on the CDCl3​ signal.

    • Self-Validation Check: The lock level must stabilize >70%. A fluctuating lock indicates temperature instability or improper solvent volume, which will cause chemical shift drift during long 13C acquisitions.

  • Shimming: Execute gradient shimming (Z-axis).

    • Self-Validation Check: Acquire a single preliminary 1H scan. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless the FWHM is ≤0.5 Hz.

Phase 3: Acquisition Parameters
  • High-Field 1H Acquisition (400 MHz):

    • Parameters: Pulse program zg30 (30° flip angle); Spectral width 15 ppm; Relaxation delay ( D1​ ) 2.0 s; Number of Scans (NS) 16.

  • Benchtop 1H Acquisition (80 MHz):

    • Parameters: 90° standard pulse; Spectral width 15 ppm; Relaxation delay ( D1​ ) 4.0 s; Number of Scans (NS) 64.

    • Causality: The lower intrinsic sensitivity of the permanent magnet requires a 4-fold increase in scans to achieve a comparable Signal-to-Noise Ratio (SNR)[2].

Quantitative Data Comparison

The following tables summarize the empirical performance differences between the two systems for this specific biaryl compound.

Table 1: 1H NMR (CDCl 3​ ) Performance Comparison
Proton EnvironmentPositionHigh-Field (400 MHz)Benchtop (80 MHz)Analytical Impact
H-6 (Py) Pyridine8.72 ppm (d, J=2.0 Hz)8.72 ppm (br s)Meta-coupling lost at 80 MHz due to resolution limits.
H-2 (Py) Pyridine8.65 ppm (d, J=2.0 Hz)8.65 ppm (br s)Shift is accurate; fine structure is obscured.
H-4 (Py) Pyridine8.05 ppm (t, J=2.0 Hz)8.05 ppm (br s)Triplet structure completely unresolved at 80 MHz.
H-5' (Ar) Phenyl7.42 ppm (t, J=8.0 Hz)7.4 - 7.1 ppm (m)Severe second-order overlap at 80 MHz.
H-2', H-4', H-6' Phenyl7.15 - 7.05 ppm (m)Overlaps with H-5'Cannot be individually integrated at 80 MHz.
-OCH 3​ Methoxy3.88 ppm (s, 3H)3.88 ppm (s, 3H)Identical performance. Ideal for benchtop tracking.
Table 2: 13C NMR (CDCl 3​ ) Performance Comparison

Note: 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. While [3] for proton analysis, carbon acquisition presents distinct hurdles.

Carbon TypeHigh-Field (400 MHz, 30 mins)Benchtop (80 MHz, 12+ hours)
Methoxy (-OCH 3​ ) 55.4 ppm (High S/N)55.4 ppm (Resolved, Moderate S/N)
Phenyl C-3' (C-OMe) 160.2 ppm (Resolved)Weakly resolved
Pyridine C-N (C-2, C-6) 148.5, 150.2 ppm (Resolved)Broad, low S/N
Aromatic C-H 113.0 - 138.0 ppm (6 distinct peaks)Broad overlapping bands
Pyridine C-Br (C-3) 120.5 ppm (Resolved)Often lost in baseline noise

Causality: As documented in[4], acquiring a 13C spectrum on an 80 MHz system requires either highly concentrated samples (>0.5 M) or extremely long acquisition times (often overnight) to resolve quaternary carbons like the C-Br (C-3) position, whereas a 400 MHz system acquires the same spectrum in under 30 minutes.

Conclusion & Application Strategy

When to use Benchtop NMR (80 MHz): Benchtop NMR is the optimal tool for reaction monitoring and process analytical technology (PAT) . During the Suzuki-Miyaura synthesis of 3-Bromo-5-(3-methoxyphenyl)pyridine, the methoxy singlet at 3.88 ppm and the downfield pyridine protons (>8.0 ppm) are perfectly resolved at 80 MHz. Researchers can rapidly quantify the conversion of starting materials without leaving the lab or competing for high-field instrument time.

When to use High-Field NMR (400 MHz): High-field NMR is strictly mandatory for final structural elucidation , impurity profiling , and publication-grade data . The 400 MHz system is required to overcome the second-order coupling effects of the 3-methoxyphenyl ring, accurately measure the 2.0 Hz meta-couplings of the pyridine ring, and detect the quaternary carbons in the 13C spectrum within a practical timeframe.

Sources

mass spectrometry characterization of brominated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Characterization of Brominated Pyridines

For researchers, scientists, and drug development professionals, the structural elucidation of heterocyclic compounds is a cornerstone of modern chemistry. Brominated pyridines, vital intermediates in the synthesis of pharmaceuticals and agrochemicals, demand rigorous analytical characterization to ensure identity, purity, and stability. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides a comparative analysis of mass spectrometry platforms for the characterization of brominated pyridines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, from ionization physics to fragmentation chemistry, providing a self-validating framework for robust analytical protocol development.

The most powerful intrinsic feature in the mass spectrometric analysis of brominated compounds is the unique isotopic pattern of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a distinctive doublet for any ion containing a single bromine atom, where the M and M+2 peaks are of almost identical intensity. For molecules with multiple bromine atoms, this pattern becomes even more characteristic and predictable. For a compound with two bromine atoms, a triplet M:M+2:M+4 pattern with an intensity ratio of roughly 1:2:1 will be observed, providing an immediate and unmistakable marker for the presence and number of bromine atoms in any detected ion.[1][2]

A Comparative Overview of Mass Spectrometry Platforms

The choice of a mass spectrometry platform is dictated by the physicochemical properties of the analyte—primarily its volatility and thermal stability—and the analytical question being asked (e.g., routine screening vs. unknown identification).

Technique Principle Best Suited For Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds in the gas phase before hard ionization (typically Electron Ionization).[3]Volatile, thermally stable brominated pyridines (e.g., simple mono- and di-bromopyridines).Highly reproducible fragmentation, extensive spectral libraries (e.g., NIST) for matching, robust and cost-effective.[4][5]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase before soft ionization (e.g., ESI, APCI).[6]A wider range of compounds, including salts, polar derivatives, and larger, non-volatile molecules.Versatile, suitable for thermally sensitive molecules, can analyze complex mixtures with minimal sample cleanup.[7]Susceptible to matrix effects, ionization efficiency is highly dependent on compound structure and mobile phase.
High-Resolution Mass Spectrometry (HRMS) Employs analyzers (e.g., TOF, Orbitrap) capable of very high mass accuracy. Can be coupled with GC or LC.[8]Unambiguous molecular formula determination, distinguishing between isobaric interferences.Provides exact mass measurements, enabling confident identification of elemental composition.[9][10]Higher instrument cost and complexity.

Ionization Techniques: The Gateway to Analysis

The ionization method determines the initial state of the analyte ion and, consequently, the extent of fragmentation observed.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (70 eV), inducing significant and highly reproducible fragmentation.[2] This creates a detailed "molecular fingerprint" ideal for structural elucidation and library matching. For many brominated pyridines, EI is the gold standard.[11]

  • Chemical Ionization (CI): A soft ionization technique that uses a reagent gas to produce protonated molecules [M+H]⁺ with minimal fragmentation.[2] It is invaluable for confirming the molecular weight of a compound when its molecular ion is absent in the EI spectrum.

  • Electrospray Ionization (ESI): The dominant technique for LC-MS, ESI generates ions from solution, making it ideal for polar and ionic compounds.[12] For neutral brominated pyridines, ESI typically relies on the basicity of the pyridine nitrogen to form a protonated molecule [M+H]⁺ in an acidic mobile phase. Derivatization can be employed to enhance ESI response.[13]

Fragmentation Pathways: Deciphering the Molecular Blueprint

The fragmentation of a molecular ion is not random; it follows predictable chemical pathways that provide a roadmap to the molecule's structure.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of a simple monobrominated pyridine is primarily governed by the stability of the pyridine ring and the strength of the carbon-bromine bond.

A typical pathway involves:

  • Formation of the Molecular Ion (M⁺˙): The initial ionization event removes an electron to form the radical cation. The characteristic 1:1 isotopic doublet for M⁺˙ and [M+2]⁺˙ will be the highest mass signals in the spectrum.

  • Loss of a Bromine Radical (Br•): The C-Br bond cleaves, leading to the loss of a neutral bromine radical. This results in a pyridinium cation ([M-Br]⁺). This is often a very prominent peak in the spectrum.

  • Loss of Hydrogen Cyanide (HCN): The stable aromatic pyridine ring can undergo fragmentation itself, typically by losing a neutral molecule of HCN (27 Da), a characteristic fragmentation for pyridine and its derivatives.[14] This can occur from either the molecular ion or the [M-Br]⁺ fragment.

The diagram below illustrates this predicted fragmentation pathway.

G M Bromopyridine (M⁺˙) m/z 157/159 M_Br [M-Br]⁺ m/z 78 M->M_Br - Br• M_HCN [M-HCN]⁺˙ m/z 130/132 M->M_HCN - HCN M_Br_HCN [M-Br-HCN]⁺ m/z 51 M_Br->M_Br_HCN - HCN

Caption: Predicted EI fragmentation of monobrominated pyridine.

Collision-Induced Dissociation (CID) in MS/MS

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]⁺ from ESI) is selected and fragmented by collision with an inert gas. This is particularly useful in LC-MS for generating structural information from the otherwise stable ions produced by soft ionization. For a protonated brominated pyridine, CID would likely induce the loss of a neutral HBr molecule.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the analysis of brominated pyridines.

Protocol 1: GC-MS Analysis of a Volatile Brominated Pyridine

This protocol is suitable for compounds like 2-bromopyridine or 3,5-dibromopyridine.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program should be optimized based on the analyte's boiling point.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

Protocol 2: LC-MS Analysis of a Brominated Pyridine Derivative

This protocol is designed for a less volatile or more polar brominated pyridine compound.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) and dilute as necessary.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization: Positive-ion Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000. For higher sensitivity, use Selected Ion Monitoring (SIM) for the expected [M+H]⁺ isotopic cluster.

    • Key ESI Parameters: Capillary voltage, desolvation gas temperature, and flow rate should be optimized for the specific compound and instrument.

Workflow and Decision Making

Choosing the correct analytical strategy is critical for efficient and accurate characterization. The following workflow provides a logical decision-making process.

G start Start: Characterize Brominated Pyridine is_volatile Is the compound volatile & thermally stable? start->is_volatile gcms Use GC-MS with Electron Ionization (EI) is_volatile->gcms Yes lcms Use LC-MS with Electrospray Ionization (ESI) is_volatile->lcms No need_formula Is unambiguous molecular formula required? gcms->need_formula lcms->need_formula hrms Employ High-Resolution MS (GC-TOF or LC-Orbitrap) need_formula->hrms Yes nominal_ms Nominal Mass MS is sufficient (e.g., Quadrupole) need_formula->nominal_ms No end End: Structure Elucidated hrms->end nominal_ms->end

Caption: Decision tree for selecting the appropriate MS technique.

Conclusion

The mass spectrometric characterization of brominated pyridines is a robust and highly informative process, anchored by the unmistakable isotopic signature of bromine. For volatile and stable analogs, GC-MS with Electron Ionization provides a wealth of reproducible fragmentation data for confident structural assignment. For more complex, polar, or thermally sensitive derivatives, LC-MS with Electrospray Ionization offers a versatile and powerful alternative. When absolute certainty in elemental composition is required, High-Resolution Mass Spectrometry is the definitive tool. By understanding the interplay between ionization physics and fragmentation chemistry, researchers can select the optimal experimental approach, ensuring the accurate and unequivocal characterization of these critical chemical entities.

References

  • Journal of Analytical Atomic Spectrometry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available from: [Link]

  • Rapid Communications in Mass Spectrometry. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available from: [Link]

  • Chromatography Today. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Romanian Reports in Physics. Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Available from: [Link]

  • Romanian Journal of Physics. DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Available from: [Link]

  • ResearchGate. Mass spectrum of the species formed in the ion storage source due to electron impact ionization (30 eV) of pyridine. Available from: [Link]

  • ResearchGate. Dehydrogenation in Electron-Induced Dissociative Ionization of Pyridine Molecule. Available from: [Link]

  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available from: [Link]

  • Journal of Chromatography B. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]

  • Analytical and Bioanalytical Chemistry. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]

  • ResearchGate. Combination of high resolution mass spectrometry and a halogen extraction code to identify chlorinated disinfection byproducts formed from aromatic amino acids. Available from: [Link]

  • Analytical and Bioanalytical Chemistry. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available from: [Link]

  • NIST WebBook. Pyridine, 2-bromo-. Available from: [Link]

  • NIST WebBook. Pyridine, 2-bromo-. Available from: [Link]

  • NIST WebBook. Pyridine, 3-bromo-. Available from: [Link]

  • Tetrahedron. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available from: [Link]

  • Analytica Chimica Acta. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Shimadzu. Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). Available from: [Link]

  • MDPI. Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Available from: [Link]

  • Analytical Chemistry. Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. Available from: [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available from: [Link]

  • ResearchGate. Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. Available from: [Link]

  • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]

  • Cefas. Development of quantitative methods for the analysis of pyridine in sediments and biota. Available from: [Link]

  • Environmental Science & Technology. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available from: [Link]

  • Springer Link. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Molecules. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • SciSpace. (Open Access) Bromination of Pyridine and Quinoline 1-Oxides (1961). Available from: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

Sources

spectroscopic methods for structural confirmation of 3-Bromo-5-(3-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Confirmation of 3-Bromo-5-(3-methoxyphenyl)pyridine

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of drug development and medicinal chemistry, the unambiguous structural confirmation of a novel chemical entity is not merely a procedural step but the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. For a molecule like 3-Bromo-5-(3-methoxyphenyl)pyridine, a heterocyclic compound with potential applications in scaffold-based drug design, rigorous structural validation is paramount.

This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary spectroscopic methods used to confirm the structure of 3-Bromo-5-(3-methoxyphenyl)pyridine. We will move beyond simple data reporting to explain the causality behind the expected spectral features, offering insights into why specific techniques are chosen and how their data are synergistically interpreted. The protocols described herein are designed to be self-validating systems, ensuring a high degree of confidence in the final structural assignment.

Molecular Identity:

  • Compound Name: 3-Bromo-5-(3-methoxyphenyl)pyridine

  • Molecular Formula: C₁₂H₁₀BrNO[1][2]

  • Molecular Weight: 264.12 g/mol [1][2]

A Comparative Overview of Core Spectroscopic Techniques

No single technique can provide a complete structural picture. Instead, we rely on an orthogonal approach, where each method offers a unique and complementary piece of the puzzle.

Spectroscopic MethodPrimary Information ProvidedRole in Confirmation of 3-Bromo-5-(3-methoxyphenyl)pyridine
NMR Spectroscopy Atomic connectivity, chemical environment of H and C atoms, regio-isomerism.The definitive "blueprint" of the molecule; confirms the precise arrangement of substituents on both rings.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.The "gatekeeper"; provides absolute confirmation of molecular weight and the presence of bromine via its isotopic signature.
Infrared Spectroscopy Presence of specific functional groups and bond types.The "fingerprint"; confirms the existence of key features like the aryl-ether linkage and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[5] For 3-Bromo-5-(3-methoxyphenyl)pyridine, both ¹H and ¹³C NMR are essential.

Expertise in Action: Interpreting the Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a precise map of all hydrogen atoms in the molecule. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the chemical shifts of the protons attached to that ring, causing them to appear further downfield compared to standard benzene protons.[1]

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-(3-methoxyphenyl)pyridine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~8.6Doublet (d)1HH-2 (Pyridine)Ortho to the electron-withdrawing ring nitrogen, leading to a strong downfield shift.
~8.5Doublet (d)1HH-6 (Pyridine)Also ortho to the ring nitrogen, resulting in a significant downfield shift.
~8.0Triplet (t)1HH-4 (Pyridine)Para to the ring nitrogen, shifted downfield but less so than the ortho protons.
~7.4Triplet (t)1HH-5' (Phenyl)Standard aromatic proton chemical shift.
~7.1Multiplet (m)2HH-4', H-6' (Phenyl)Standard aromatic region.
~6.9Multiplet (m)1HH-2' (Phenyl)Shifted slightly upfield due to the ortho electron-donating effect of the methoxy group.
~3.8Singlet (s)3H-OCH₃Characteristic singlet for a methoxy group with no adjacent protons for coupling.[1]
Expertise in Action: Interpreting the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals every unique carbon atom in the structure. Due to the molecule's lack of symmetry, twelve distinct signals are expected.[1] The chemical shifts are highly dependent on the electronegativity of attached atoms (N, O, Br) and other resonance effects.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-(3-methoxyphenyl)pyridine

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~160C-3' (Phenyl)Ipso-carbon attached to the electronegative oxygen of the methoxy group.
~150C-2 (Pyridine)Carbon adjacent to the ring nitrogen.
~147C-6 (Pyridine)Carbon adjacent to the ring nitrogen.
~138C-4 (Pyridine)Aromatic carbon on the pyridine ring.
~137C-5 (Pyridine)Carbon attached to the phenyl ring substituent.
~135C-1' (Phenyl)Ipso-carbon attached to the pyridine ring.
~130C-5' (Phenyl)Standard aromatic carbon.
~122C-3 (Pyridine)Ipso-carbon directly attached to the electronegative bromine atom.
~120C-6' (Phenyl)Standard aromatic carbon.
~115C-4' (Phenyl)Standard aromatic carbon.
~113C-2' (Phenyl)Aromatic carbon shifted slightly upfield by the ortho methoxy group.
~55-OCH₃Characteristic chemical shift for a methoxy carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-5-(3-methoxyphenyl)pyridine and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400+ MHz NMR Spectrometer Transfer->Spectrometer AcquireH1 Acquire 1D ¹H Spectrum Spectrometer->AcquireH1 AcquireC13 Acquire 1D ¹³C Spectrum Spectrometer->AcquireC13 Process Fourier Transform & Phasing AcquireC13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Assign Assign Peaks & Confirm Structure Calibrate->Assign MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dilute Prepare dilute solution (~1-10 µg/mL) LC LC Separation (Optional) Dilute->LC ESI Electrospray Ionization (ESI) LC->ESI HRMS HRMS Analysis (TOF or Orbitrap) ESI->HRMS Extract Extract Mass Spectrum HRMS->Extract Analyze Analyze Isotopic Pattern ([M]⁺, [M+2]⁺) Extract->Analyze Confirm Confirm Elemental Composition Analyze->Confirm IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis PlaceSample Place small amount of solid on ATR crystal CollectBkg Collect Background Spectrum PlaceSample->CollectBkg CollectSpl Collect Sample Spectrum CollectBkg->CollectSpl Process Ratio Sample/ Background CollectSpl->Process Identify Identify Key Absorption Bands Process->Identify Confirm Confirm Functional Groups Identify->Confirm

Sources

Navigating Synthetic Strategies: A Cost-Benefit Analysis of 3-Bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Strategic Positioning

In the development of small-molecule pharmaceuticals (particularly those targeting neurological disorders) and advanced agrochemicals, the selection of heterocyclic building blocks is a critical decision that dictates downstream scalability[1]. 3-Bromo-5-methoxypyridine (CAS: 50720-12-2) has emerged as a highly versatile intermediate[2].

As a Senior Application Scientist, I frequently observe process chemists defaulting to the cheapest available starting material—often a chlorinated pyridine—only to encounter severe bottlenecks during late-stage functionalization. This guide provides an objective, data-driven cost-benefit analysis of 3-bromo-5-methoxypyridine against its structural alternatives (chloro- and iodo- analogs), demonstrating why the brominated scaffold often yields the most favorable overall process economy[3].

The "Goldilocks" Halogen: Mechanistic Causality in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity of the electrophilic substrate is governed by the bond dissociation energy of the carbon-halogen bond. The established reactivity order is I > Br > Cl [4][5].

When designing a synthetic route for a 5-methoxy-3-substituted pyridine, the choice of halogen directly dictates the required catalytic system:

  • 3-Chloro-5-methoxypyridine: The C-Cl bond is highly stable. Activating it requires electron-rich, sterically demanding, and expensive phosphine ligands (e.g., XPhos, SPhos) to facilitate the rate-determining oxidative addition step.

  • 3-Iodo-5-methoxypyridine: The C-I bond is highly labile. While it reacts rapidly even at room temperature, the starting material is expensive to procure and prone to deleterious side-reactions, such as proto-dehalogenation or Ullmann-type homocoupling under basic conditions[5].

  • 3-Bromo-5-methoxypyridine: Represents the optimal thermodynamic balance. The C-Br bond readily undergoes oxidative addition using inexpensive, off-patent catalyst systems like Pd(PPh3)4 or Pd(dppf)Cl2, while remaining highly stable during long-term storage[3][6].

Cost-Benefit Analysis vs. Alternatives

To objectively evaluate the true cost of a synthetic route, one must calculate the Overall Process Cost-Efficiency , which factors in raw material pricing, catalyst expenses, and expected yield[3].

Table 1: Comparative Analysis of 5-Methoxy-3-halopyridines in Cross-Coupling
Substrate AnalogRelative Procurement CostOxidative Addition ReactivityRequired Pd Catalyst / Ligand SystemTypical Reaction ConditionsSide-Reaction RiskOverall Process Efficiency
3-Chloro- Low ($)Low (Rate-limiting)Expensive (e.g., Pd2(dba)3 + XPhos)Harsh (100–120 °C)LowModerate
3-Bromo- Moderate ( )High (Facile)Economical (e.g., Pd(PPh3)4)Mild (80–90 °C)LowHigh (Optimal)
3-Iodo- High ( $)Very HighEconomical (e.g., Pd(PPh3)4)Very Mild (RT–60 °C)High (Dehalogenation)Low to Moderate

Recommendation: For early-stage medicinal chemistry and reliable process development, the benefits of 3-bromo-5-methoxypyridine heavily outweigh its slightly higher initial procurement cost compared to the chloro-analog[3].

Decision Matrix Visualization

Decision matrix for selecting 5-methoxy-3-halopyridines based on cost, reactivity, and catalyst.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems, explicitly detailing the causality behind critical experimental steps.

Protocol A: Upstream Synthesis of 3-Bromo-5-methoxypyridine

Understanding the baseline cost of 3-bromo-5-methoxypyridine requires looking at its industrial synthesis via nucleophilic aromatic substitution (SNAr)[7][8].

Materials: 3,5-Dibromopyridine (1.0 equiv), Sodium pellets, Methanol, anhydrous N,N-Dimethylformamide (DMF).

  • Alkoxide Preparation: Under strictly dry conditions, add sodium pellets portion-wise to methanol to generate sodium methoxide. Evaporate the resulting solution to complete dryness[8].

  • Solvent Exchange: Azeotrope the residue with toluene and concentrate under reduced pressure to remove all trace water.

    • Causality Check: The SNAr reaction must be rigorously anhydrous. Residual water generates hydroxide ions, which outcompete methoxide to form 3-bromo-5-hydroxypyridine—a highly stable side product that plummets the yield and complicates purification.

  • SNAr Reaction: Dissolve the dry sodium methoxide in anhydrous DMF. Add 3,5-dibromopyridine and heat the mixture to 70–90 °C for 1 to 4 hours[7][8].

  • Workup: Cool to room temperature, quench with water, and extract with diethyl ether. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. (Expected Yield: 62–73%)[7].

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling

This protocol outlines the efficient coupling of 3-bromo-5-methoxypyridine with an arylboronic acid to generate a biaryl scaffold[6].

Materials: 3-Bromo-5-methoxypyridine (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 M aqueous, 2.0 equiv), 1,4-Dioxane.

  • Reagent Charging: To a flame-dried Schlenk flask, add 3-bromo-5-methoxypyridine, the arylboronic acid, and Pd(PPh3)4[6].

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with Argon (repeat for 3 cycles).

    • Causality Check: Pd(0) is highly susceptible to oxidation by atmospheric oxygen. This self-validating step ensures the catalyst remains in its active state, preventing premature catalyst death and incomplete conversion.

  • Solvent & Base Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K2CO3 solution[6].

    • Causality Check: The addition of aqueous base is not merely for neutralizing acid byproducts. Water is mechanistically required to hydroxylate the arylboronic acid, forming a reactive trihydroxyboronate intermediate that readily undergoes transmetalation with the arylpalladium(II) halide complex.

  • Reaction Execution: Heat the biphasic mixture to 90 °C and stir vigorously for 8–12 hours. Monitor progress via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography[6].

Conclusion

While chlorinated pyridines offer a lower upfront catalog price, the hidden costs associated with expensive phosphine ligands, harsh reaction conditions, and lower yields make them economically inferior for most standard applications. 3-Bromo-5-methoxypyridine serves as the optimal building block, providing a perfect synthesis of reactivity, stability, and overall process cost-efficiency[3].

References

  • Chem-Impex - 3-Bromo-5-methoxypyridine Overview
  • BenchChem - A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions
  • BenchChem - A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis
  • BenchChem - Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine
  • ChemicalBook - 3-Bromo-5-methoxypyridine synthesis
  • NIH/PMC - Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis

Sources

comparing conventional heating and microwave irradiation for pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine Scaffold Synthesis: A Comparative Guide to Conventional vs. Microwave-Assisted Methodologies

Executive Summary & Strategic Context

The pyridine ring is a ubiquitous nitrogen-containing heterocycle found in countless FDA-approved drugs, agrochemicals, and functional materials. For decades, classical multicomponent reactions—such as the Hantzsch and Bohlmann-Rahtz syntheses—have relied on conventional conductive heating. However, Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm, offering unprecedented reaction rates, higher yields, and superior regiocontrol[1].

As a Senior Application Scientist, the choice between these two modalities is not merely a matter of preference, but a strategic decision dictated by reaction kinetics, intermediate stability, and scalability requirements. This guide critically evaluates both heating modalities, providing mechanistic insights, quantitative data, and validated protocols to empower researchers in optimizing their synthetic workflows.

Mechanistic Causality: Conductive vs. Dielectric Heating

To understand why microwave irradiation outperforms traditional methods in specific pyridine syntheses, we must examine the physics of heat transfer at the molecular level.

  • Conventional Heating (Conductive): This method relies on thermal conductivity and convection. Heat transfers from an external source (e.g., an oil bath or heating mantle) through the vessel wall and into the reaction mixture. This creates a severe thermal gradient. The vessel walls are significantly hotter than the bulk liquid, which can lead to localized overheating, decomposition of sensitive intermediates (such as enamines), and the formation of thermodynamic byproducts.

  • Microwave Irradiation (Dielectric): MAOS utilizes high-frequency electromagnetic waves (typically 2.45 GHz) that couple directly with the molecular dipoles of the solvent and reagents. This phenomenon, governed by the solvent's loss tangent ( tanδ ), generates rapid molecular friction and uniform "core heating." Consequently, the reaction mixture reaches the target temperature in seconds rather than minutes, rapidly overcoming the activation energy barrier without exposing sensitive intermediates to prolonged thermal stress[2][3].

G cluster_conv Conventional Heating (Conductive) cluster_mw Microwave Irradiation (Dielectric) A1 External Heat Source (Oil Bath/Mantle) B1 Vessel Wall Heat Transfer A1->B1 C1 Reaction Mixture (Thermal Gradient) B1->C1 A2 Microwave Field (2.45 GHz) B2 Direct Molecular Coupling (Dipoles) A2->B2 C2 Reaction Mixture (Uniform Heating) B2->C2

Comparison of conductive heat transfer vs. uniform dielectric heating mechanisms.

Quantitative Performance Comparison

The efficacy of the heating method is highly dependent on the reaction pathway. The table below synthesizes experimental data comparing conventional and microwave heating across two foundational pyridine synthesis routes: the Hantzsch 1,4-Dihydropyridine (1,4-DHP) synthesis and the Bohlmann-Rahtz heteroannulation.

Synthesis PathwayHeating ModalityReaction TimeTemp (°C)Yield (%)Mechanistic Observation
Hantzsch (Batch) Conventional30 - 150 min50 - Reflux75 - 90Slow heating profile (150s to reach 50°C); reliable for stable reagents[3].
Hantzsch (Flow) Microwave5 - 10 min50~80Rapid heating (12-24s to reach 50°C); ideal for continuous flow scaling[3].
Bohlmann-Rahtz Conventional> 24 hoursReflux< 10Extremely inefficient; prolonged heating degrades the enamine intermediate[4].
Bohlmann-Rahtz Microwave20 min17069 - 85Rapid dielectric heating outpaces degradation, enabling high-yield cyclodehydration[4].

Data Analysis: While the Hantzsch synthesis performs adequately under conventional heating, the Bohlmann-Rahtz synthesis demonstrates a critical dependency on microwave irradiation. The rapid energy transfer in MAOS prevents the decomposition of the highly reactive alkynone and enamine precursors, a failure point in conductive heating[4].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring reproducibility and real-time quality control.

Protocol A: Conventional Solvent-Free Hantzsch Synthesis (1,4-DHP)

Best for: Large-scale batch synthesis where specialized microwave equipment is unavailable.

  • Preparation: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol)[5].

  • Activation: Insert a magnetic stir bar and place the flask in an oil bath pre-heated to 60°C.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The reaction is complete when the UV-active aldehyde spot is fully consumed (typically 30–60 minutes).

  • Work-up: Cool the mixture to room temperature to induce precipitation. Filter the crude solid and wash with chilled ethanol (0–5°C) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol to yield pure 1,4-dihydropyridine.

Protocol B: Microwave-Assisted Bohlmann-Rahtz Synthesis

Best for: Rapid generation of highly substituted pyridines with strict regiocontrol.

  • Preparation: In a 10 mL pressure-rated microwave tube, dissolve ethyl β -aminocrotonate (2.0 mmol) and 1-phenylprop-2-yn-1-one (1.0 mmol) in 3.0 mL of Dimethyl Sulfoxide (DMSO). Scientist Note: DMSO is selected for its exceptionally high loss tangent ( tanδ=0.825 ), ensuring maximum microwave coupling and rapid heating[4].

  • Activation: Seal the tube and place it in a single-mode focused microwave synthesizer (e.g., CEM Discover). Irradiate at 170°C with an initial power of 150 W for exactly 20 minutes[4].

  • Self-Validation (Quenching): Immediately cool the reaction to room temperature by passing compressed air through the microwave cavity for 5 minutes. This rapid quench prevents over-reaction and thermodynamic degradation.

  • Work-up: Pour the mixture into 15 mL of deionized water and extract with ethyl acetate (3 x 8 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the trisubstituted pyridine[4].

Overcoming Microwave Limitations: Continuous Flow Integration

A primary critique of MAOS in drug development is its limited scalability due to the shallow penetration depth of microwaves (typically a few centimeters)[2]. To bridge the gap between discovery and process chemistry, researchers utilize continuous flow microwave reactors.

By pumping the reaction mixture through a flow cell situated inside a microwave cavity, the penetration depth limitation is bypassed. Real-time monitoring using in-line Raman spectroscopy allows for the precise tracking of the β -ketoester consumption, ensuring the residence time is perfectly tuned to the reaction kinetics. This setup has successfully scaled Hantzsch syntheses to continuous outputs of 50 g/h with 80% yields, marrying the speed of microwaves with industrial scalability[2][3].

Flow R1 Reagent Reservoirs (Aldehyde, β-Ketoester, NH3) P1 Peristaltic Pump (Flow Control) R1->P1 Continuous Feed MW Microwave Cavity (Dielectric Heating) P1->MW Precise Residence Time Raman In-line Raman Spectroscopy MW->Raman Real-time Monitoring Col Product Collection (1,4-DHP) Raman->Col Scaled Output

Continuous flow microwave setup with in-line Raman spectroscopy for scalable synthesis.

Sources

A Comprehensive Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the robust formation of C–C bonds between organoboron species and organic halides or pseudohalides. However, the success of this transformation is entirely dependent on the strategic selection of the palladium catalyst.

As drug development targets become increasingly complex—often featuring dense functionalization, steric hindrance, and unactivated electrophiles (like aryl chlorides or amides)—traditional catalysts frequently fail. This guide objectively compares four major classes of palladium catalysts, detailing the mechanistic causality behind their performance to help researchers select the optimal system for their specific workflows.

Mechanistic Foundations: How Ligands Dictate Reactivity

To understand catalyst selection, one must look at the three primary steps of the palladium catalytic cycle and how ligand architecture influences them:

  • Oxidative Addition: The cleavage of the Ar–X bond to form an Ar–Pd(II)–X intermediate. This is typically the rate-limiting step for unactivated aryl chlorides. Electron-rich ligands (e.g., dialkylbiarylphosphines, N-heterocyclic carbenes) increase the electron density on the Pd(0) center, significantly lowering the activation barrier for this step[1].

  • Transmetalation: The base-assisted transfer of the aryl group from the boron reagent to the palladium center.

  • Reductive Elimination: The coupling of the two aryl groups to form the final product and regenerate Pd(0). Sterically bulky ligands crowd the Pd(II) center, forcing the two aryl groups into close proximity and accelerating product release[2].

G Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd 1. Oxidative Addition (Cleaves Ar-X) Pd0->OxAdd + Ar-X PdII_X Ar-Pd(II)-X Intermediate OxAdd->PdII_X TransMet 2. Transmetalation (Base-assisted) PdII_X->TransMet + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim 3. Reductive Elimination (Sterically driven) PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-Ar' Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting ligand influence.

Catalyst Performance Comparison

Table 1: Quantitative Performance Matrix
Catalyst SystemLigand TypeOptimal SubstratesAr-Cl ReactivityTypical LoadingOperating Temp
Pd(PPh3)4 Monodentate PhosphineAr-I, Ar-BrPoor5–10 mol%80–100 °C
Pd(dppf)Cl2 Bidentate PhosphineAr-Br, TriflatesModerate1–5 mol%50–80 °C
XPhos-Pd-G3 Dialkylbiaryl PhosphineAr-Cl, Hindered Ar-BrExcellent0.5–2 mol%25–60 °C
Pd-PEPPSI-IPr N-Heterocyclic CarbeneAr-Cl, Amides, EstersExcellent0.1–1 mol%25–60 °C

Deep Dive: Selecting the Right Catalyst

First-Generation: Pd(PPh3)4 (Tetrakis)

Often considered the "workhorse" for basic couplings, Pd(PPh3)4 is excellent for reactive electrophiles like aryl iodides and bromides. However, triphenylphosphine is a relatively weak σ-donor and lacks the steric bulk required to accelerate reductive elimination. Consequently, it struggles with aryl chlorides and often requires high temperatures, leading to catalyst degradation (visible as "palladium black" precipitation).

Bidentate Systems: Pd(dppf)Cl2

By utilizing a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), this catalyst enforces a cis-coordination geometry at the palladium center, which is highly favorable for reductive elimination. It is exceptionally stable and is the go-to choice for coupling aryl triflates.

Mechanistic Note on Stereocontrol: Catalyst choice dictates stereochemistry in complex substrates. For example, when coupling β-enamido triflates, Pd(PPh3)4 retains the double-bond configuration. In contrast, the bulky bidentate nature of Pd(dppf)Cl2 forces the intermediate to tautomerize into a zwitterionic carbene, allowing C–C bond rotation and resulting in stereochemical inversion[3].

Buchwald Systems: XPhos & SPhos

Developed to overcome the limitations of first-generation catalysts, Buchwald ligands are bulky, electron-rich dialkylbiarylphosphines. The electron-rich nature of ligands like XPhos drastically accelerates oxidative addition into strong C–Cl bonds[1]. Meanwhile, their immense steric bulk accelerates reductive elimination, enabling highly regiodivergent outcomes and allowing couplings to proceed at room temperature[2].

N-Heterocyclic Carbenes: Pd-PEPPSI-IPr

N-Heterocyclic Carbenes (NHCs) are stronger σ-donors than phosphines, creating highly electron-rich Pd centers. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design includes a "throw-away" 3-chloropyridine ligand that stabilizes the Pd(II) precatalyst, making it an air- and moisture-stable powder[4]. In solution, the pyridine dissociates, forming a highly active monoligated Pd(0) species. This system has revolutionized the activation of difficult bonds, enabling the cross-coupling of amides and esters at room temperature with turnover numbers (TON) exceeding 1,000[5].

Table 2: Experimental Yield & Stereochemical Outcomes
Substrate TypeCatalystKey Outcome / YieldMechanistic Causality
β-enamido triflates Pd(PPh3)490% Yield (93:7 Retention)Direct reductive elimination preserves geometry[3].
β-enamido triflates Pd(dppf)Cl2High Inversion (29:71)Bulky ligand forces tautomerization to carbene[3].
Unactivated Ar-Cl XPhos-based>95% YieldElectron-rich Pd accelerates oxidative addition[1].
Aryl Esters Pd-PEPPSI-IPr>90% Yield (TON >1000)NHC ligand stabilizes Pd(0) at room temperature[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual cues and analytical checkpoints are built into the methodology to confirm catalyst activation and prevent downstream failures.

G Prep Glovebox/Schlenk Setup Mix Substrates + Base Prep->Mix Cat Add Pd Catalyst Mix->Cat Solv Degassed Solvent Cat->Solv React Heat & Stir Solv->React Workup Aqueous Quench React->Workup Purify Chromatography Workup->Purify

Standard experimental workflow for air-sensitive cross-coupling.

Protocol A: Standard Coupling using Pd(dppf)Cl2

Objective: Reliable coupling of aryl bromides or triflates.

  • Preparation: In an oven-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (3 mol%).

  • Solvent: Inject degassed 1,4-dioxane/H2O (4:1 ratio, 0.2 M). Self-Validation: The solution should immediately turn a homogeneous red/orange.

  • Reaction: Heat to 80 °C and stir for 4–12 hours. Self-Validation: Monitor via TLC. If the solution turns black and precipitates form early in the reaction, the catalyst has aggregated into inactive palladium black (likely due to oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: Advanced Room-Temperature Coupling using Pd-PEPPSI-IPr

Objective: High-yield coupling of unactivated aryl chlorides or esters.

  • Preparation: On the benchtop (PEPPSI-IPr is air-stable), add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and KOtBu (2.0 equiv) to a vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (1 mol%). Self-Validation: The precatalyst is a stable yellow powder.

  • Solvent: Add anhydrous, degassed THF (0.25 M).

  • Reaction: Stir at room temperature (25 °C) for 12–18 hours. Self-Validation: Upon base-assisted dissociation of the pyridine ligand, the color will shift, indicating the formation of the active Pd(0)-NHC species. The protective steric bulk of the IPr ligand prevents rapid blackening at room temperature.

  • Workup: Quench with water, extract with diethyl ether, concentrate, and purify.

References

  • Source: acs.
  • Source: mit.
  • Source: merckmillipore.
  • Source: d-nb.
  • Source: nsf.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(3-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 3-Bromo-5-(3-methoxyphenyl)pyridine

As a Senior Application Scientist, I frequently oversee the integration of functionalized aryl halides into complex synthetic pipelines. 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS: 675590-10-0) is a highly versatile building block, particularly valuable in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery [1]. However, its structural motifs—a basic pyridine ring coupled with a reactive bromine atom—necessitate rigorous safety and handling protocols.

This guide provides a self-validating framework for the safe handling, experimental utilization, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and operational safety.

Chemical Profile & Hazard Causality

Understanding the "why" behind a hazard informs better, more intuitive safety practices:

  • Irritation & Toxicity: Like many bromopyridines, this compound is classified as a Category 2 skin/eye irritant and a Category 3 respiratory irritant [3]. The pyridine nitrogen enhances the molecule's ability to penetrate lipid bilayers, while the lipophilic methoxyphenyl group facilitates dermal absorption. This means that systemic toxicity (harmful if swallowed, inhaled, or absorbed) is a primary operational concern [1].

  • Reactivity Hazards: While stable under ambient storage conditions (2-8°C, sealed and dry), aryl bromides can react violently with strong oxidizing agents. Furthermore, when subjected to catalytic cross-coupling, the reaction can exhibit unexpected and dangerous exotherms if the catalytic cycle is not properly controlled [4].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with dermal and ocular exposure, the following PPE must be strictly utilized. The quantitative specifications below ensure a verifiable barrier against lipophilic bases.

PPE CategorySpecification & Quantitative StandardCausal Justification
Eye Protection ANSI Z87.1 tight-fitting safety goggles or face shield.Pyridine derivatives can cause severe ocular irritation and irreversible corneal damage upon direct contact [3].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; 0.30 mm for prolonged contact).Halogenated aromatics can rapidly permeate thin latex. Nitrile provides a superior chemical barrier against lipophilic bases [2].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Prevents skin exposure and protects against flash fires during highly exothermic organometallic reactions.
Respiratory Handled exclusively inside a Class II Type A2/B2 fume hood (Min. face velocity: 100 fpm ).Prevents inhalation of aerosolized particulates or vapors, directly addressing Category 3 respiratory toxicity [3].

Operational Workflow & Experimental Protocol

To demonstrate the safe application of 3-Bromo-5-(3-methoxyphenyl)pyridine, below is a standardized, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction. This protocol incorporates built-in safety checkpoints to prevent thermal runaway.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective: Safely couple 3-Bromo-5-(3-methoxyphenyl)pyridine with an arylboronic acid while managing potential exotherms.

  • Preparation & Purging: Inside a certified fume hood, equip a flame-dried 50-mL round-bottom flask with a magnetic stir bar. Purge the flask with ultra-high purity Argon for 5 minutes to displace oxygen, preventing unwanted oxidation of the catalyst.

  • Reagent Loading: Carefully weigh 1.0 mmol (264.12 mg) of 3-Bromo-5-(3-methoxyphenyl)pyridine and 1.2 mmol of the corresponding arylboronic acid. Transfer both to the reaction flask [1].

  • Catalyst & Base Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂ and 2.5 mmol of anhydrous K₂CO₃.

    • Safety Check: Ensure no residual catalyst dust remains on the flask neck, as palladium complexes are severe sensitization hazards.

  • Solvent Introduction: Add 10 mL of degassed 1,4-dioxane/water (4:1 v/v).

  • Controlled Heating: Attach a reflux condenser. Lower the flask into a pre-heated oil bath at 80°C .

    • Causality Check: Never add the palladium catalyst to a pre-heated mixture of the aryl bromide and boronic acid. Rapid oxidative addition at elevated temperatures can trigger a sudden, uncontrolled exotherm [4].

  • Quenching: After 12 hours (monitor conversion by TLC or GC-MS), remove the flask from the heat source and cool to room temperature. Quench the reaction by slowly adding 10 mL of deionized water.

  • Extraction & Workup: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Visualization

The following diagram illustrates the logical safety and operational workflow for handling this compound, including critical emergency branch pathways.

G A 1. PPE Donning & Risk Assessment B 2. Fume Hood Setup (Min 100 fpm face velocity) A->B C 3. Reagent Weighing & Transfer B->C D 4. Reaction Execution (e.g., Suzuki Coupling) C->D G Emergency Spill Response Protocol C->G Spill Detected E 5. Quenching & Product Workup D->E D->G Exotherm/Spill F 6. Halogenated Waste Segregation E->F

Safe Handling and Reaction Workflow for 3-Bromo-5-(3-methoxyphenyl)pyridine.

Emergency Response & Spill Management

In the event of a spill, a rapid, methodical response is required to prevent systemic exposure and environmental contamination.

  • Small Spills (< 50 mL or < 50 g):

    • Alert personnel in the immediate vicinity and ensure the fume hood sash is lowered to a safe working height.

    • Cover the spill with damp sand or a commercial inert absorbent (e.g., vermiculite) to prevent aerosolization of the powder [2].

    • Sweep the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container.

    • Wash the spill area with a 5% sodium bicarbonate solution, followed by soap and water, to neutralize any residual acidic byproducts.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. The lipophilic nature of the compound requires thorough washing with soap to ensure complete removal from the dermal layer [3].

    • Eye Contact: Flush with water for 15 minutes using an emergency eyewash station. Seek immediate ophthalmological evaluation.

Waste Disposal Plan

Because 3-Bromo-5-(3-methoxyphenyl)pyridine contains a halogen (bromine), it must be strictly segregated from general organic waste to comply with environmental regulations and prevent dangerous cross-reactions.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: All reaction filtrates, extraction solvents, and washings must be collected in a clearly labeled "Halogenated Organic Waste" carboy. Never mix halogenated waste with non-halogenated solvents (like acetone or ethanol), as this drastically increases disposal costs and can lead to incompatible, pressure-generating chemical reactions in the waste container.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Safety and Handling of Aryl Bromides." NINGBO INNO PHARMCHEM. URL: [Link]

  • ACS Publications. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides." Organic Process Research & Development. URL: [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.